Nitroethane-1,1-d2
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dideuterio-1-nitroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAJNNLRCFZED-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583680 | |
| Record name | Nitro(1,1-~2~H_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-33-9 | |
| Record name | Nitro(1,1-~2~H_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitroethane-1,1-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Characteristics of Deuterated Nitroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroethane (CH₃CH₂NO₂), a colorless oily liquid, serves as a valuable solvent and a precursor in a variety of organic syntheses. The substitution of hydrogen atoms with their heavier isotope, deuterium (D or ²H), to form deuterated nitroethane, offers a powerful tool for mechanistic studies, particularly in understanding kinetic isotope effects, and for use as internal standards in analytical chemistry. This guide provides a comprehensive overview of the known physical characteristics of various deuterated forms of nitroethane, alongside comparative data for its non-deuterated counterpart. It also outlines generalized experimental protocols for the synthesis and characterization of these isotopically labeled compounds.
Physical Characteristics
Table 1: Molecular and General Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance |
| Nitroethane | C₂H₅NO₂ | 75.07[1] | Colorless, oily liquid[1] |
| Nitroethane-1,1-d₂ | C₂H₃D₂NO₂ | 77.08 | Colorless to pale yellow liquid |
| Nitroethane-2,2,2-d₃ | CD₃CH₂NO₂ | 78.09 | Colorless to pale yellow liquid |
| Nitroethane-d₅ | C₂D₅NO₂ | 80.10 | Neat (liquid) |
| Nitromethane-d₃ | CD₃NO₂ | 64.06[2] | Liquid[2] |
Table 2: Key Physical Properties
| Compound | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) |
| Nitroethane | 1.052 at 25 °C[1] | 114-115[3] | -90[3] | 1.391[3] |
| Nitroethane-1,1-d₂ | Data not available | Data not available | Data not available | Data not available |
| Nitroethane-2,2,2-d₃ | Data not available | Data not available | Data not available | Data not available |
| Nitroethane-d₅ | 1.0±0.1 (Predicted) | 109.2±3.0 at 760 mmHg (Predicted) | Data not available | 1.383 (Predicted) |
| Nitromethane-d₃ | 1.183 at 25 °C[2] | 100[2] | -29[2] | 1.3795[2] |
Experimental Protocols
Synthesis of Deuterated Nitroethane (Generalized Protocol)
The synthesis of deuterated nitroethane can be achieved by adapting established methods for the preparation of nitroalkanes, primarily through the substitution of a suitable deuterated starting material. A common approach involves the reaction of a deuterated ethyl halide with a nitrite salt.
Materials:
-
Deuterated ethyl halide (e.g., iodoethane-d₅, 1,1-dideuterioethyl iodide)
-
Silver nitrite (AgNO₂) or Sodium nitrite (NaNO₂)
-
Anhydrous diethyl ether or Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Distillation apparatus
Procedure (Victor Meyer Reaction Adaptation):
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of silver nitrite in anhydrous diethyl ether is prepared and cooled in an ice bath.
-
The deuterated ethyl halide is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.
-
The precipitated silver halide is removed by filtration.
-
The ethereal solution is washed with water and a dilute sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.
-
The diethyl ether is removed by distillation.
-
The resulting crude deuterated nitroethane is purified by fractional distillation under reduced pressure.
Determination of Physical Properties (Generalized Protocols)
1. Density Measurement: The density of liquid deuterated nitroethane can be determined using a pycnometer or a digital density meter.
-
Pycnometer Method:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the deuterated nitroethane sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.
-
The mass of the pycnometer and the sample is measured.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
-
The density of the deuterated nitroethane is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
2. Boiling Point Determination: The boiling point can be determined by distillation or using a micro-boiling point apparatus.
-
Distillation Method:
-
A small volume of the deuterated nitroethane is placed in a distillation flask with a few boiling chips.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head.
-
The liquid is heated gently.
-
The temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer is recorded as the boiling point.
-
3. Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index.
- A few drops of the deuterated nitroethane are placed on the prism of the refractometer.
- The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Mechanistic Insights from Deuteration: The Kinetic Isotope Effect
A primary application of deuterated nitroethane in research is the study of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. For the deprotonation of nitroethane, replacing the acidic α-hydrogens with deuterium (as in nitroethane-1,1-d₂) significantly slows down the reaction rate. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. A significant primary KIE (where kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction.
Caption: Deprotonation of nitroethane and its deuterated analogue.
References
In-Depth Technical Guide to CAS Number 13031-33-9: Nitroethane-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 13031-33-9 identifies Nitroethane-1,1-d2 , a deuterated isotopologue of nitroethane. In this compound, the two hydrogen atoms at the alpha-position to the nitro group are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes this compound an invaluable tool in a variety of research applications, most notably in the elucidation of reaction mechanisms through kinetic isotope effect (KIE) studies and as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation.
Physicochemical Properties
This compound shares many physical properties with its non-deuterated counterpart, nitroethane. It is a colorless liquid with a characteristic fruity odor. The primary difference in its physical properties stems from the increased mass due to the presence of two deuterium atoms.
| Property | Value | Reference |
| CAS Number | 13031-33-9 | |
| Molecular Formula | C₂H₃D₂NO₂ | |
| Molecular Weight | 77.08 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity | |
| Synonyms | 1,1-Dideuterio-1-nitroethane, Nitro(1,1-²H₂)ethane |
Synthesis
While this compound is commercially available from various chemical suppliers, a general method for its synthesis involves the base-catalyzed exchange of the acidic α-protons of nitroethane with deuterium from a deuterium source, typically deuterium oxide (D₂O).
Experimental Protocol: Synthesis of this compound
Materials:
-
Nitroethane
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Diethyl ether or other suitable organic solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nitroethane and a slight molar excess of deuterium oxide.
-
Add a catalytic amount of a base, such as anhydrous potassium carbonate. The base facilitates the deprotonation of the α-carbon, allowing for H/D exchange.
-
The reaction mixture is stirred at room temperature or gently heated under reflux for a period sufficient to achieve a high level of deuteration. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is separated using a separatory funnel. If the product is not readily separable, the mixture can be extracted with a suitable organic solvent like diethyl ether.
-
The organic layer is washed with brine (saturated NaCl solution) to remove any remaining D₂O and base.
-
The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The resulting this compound can be further purified by distillation to obtain a high-purity product.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Applications in Mechanistic Studies: Kinetic Isotope Effect
A primary application of this compound is in the study of reaction mechanisms through the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the rate of a reaction with a light isotope (in this case, hydrogen) to the rate of the same reaction with a heavy isotope (deuterium). A significant KIE (typically > 2) indicates that the C-H bond is broken in the rate-determining step of the reaction.
Case Study: Elucidating the Mechanism of Nitroalkane Oxidase
Nitroalkane oxidase is an enzyme that catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones. Studies utilizing this compound have been instrumental in understanding its catalytic mechanism.
Experimental Protocol: Determination of the Kinetic Isotope Effect for Nitroalkane Oxidase
Materials:
-
Purified Nitroalkane Oxidase
-
Nitroethane
-
This compound
-
Buffer solution (e.g., potassium phosphate buffer at a specific pH)
-
Spectrophotometer capable of monitoring the reaction at a suitable wavelength (e.g., to follow the consumption of a co-substrate like oxygen or the formation of a product).
Procedure:
-
Enzyme Assay with Nitroethane:
-
Prepare a reaction mixture containing the buffer solution and a known concentration of nitroethane in a cuvette.
-
Initiate the reaction by adding a small, known amount of Nitroalkane Oxidase.
-
Monitor the change in absorbance over time to determine the initial reaction rate (v₀).
-
Repeat the assay at various concentrations of nitroethane to determine the Michaelis-Menten kinetic parameters, Vmax and Km.
-
-
Enzyme Assay with this compound:
-
Repeat the same procedure as above, but using this compound as the substrate instead of nitroethane.
-
Determine the initial reaction rates and the kinetic parameters (Vmax(D) and Km(D)) for the deuterated substrate.
-
-
Calculation of the Kinetic Isotope Effect:
-
The KIE on Vmax/Km is calculated as: D(V/K) = (Vmax/Km)H / (Vmax/Km)D
-
The KIE on Vmax is calculated as: DV = Vmax(H) / Vmax(D)
-
Quantitative Data from Nitroalkane Oxidase Studies:
| Kinetic Parameter | Value | Significance |
| D(V/K)ne | 7.5[1] | A large, pH-independent value indicating that the cleavage of the C-H bond at the α-position is the primary rate-limiting step in the overall catalytic cycle. |
| DVmax | 1.4 to 7.4 (pH-dependent)[1] | The pH dependence suggests that steps other than C-H bond cleavage can become partially rate-limiting under certain pH conditions. |
Reaction Mechanism of Nitroalkane Oxidase:
Caption: Simplified catalytic cycle of Nitroalkane Oxidase.
Application in NMR Spectroscopy
This compound can be used as an internal standard in quantitative NMR (qNMR) studies, particularly when the analyte of interest has signals in the region where the α-protons of nitroethane would appear. By using the deuterated form, this region of the ¹H NMR spectrum is simplified.
Expected NMR Spectral Data (relative to TMS):
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |
| ¹H | ~1.58 | triplet | J(H,H) ≈ 7.3 Hz | This corresponds to the -CH₃ group. The α-protons are replaced by deuterium and will not show a strong signal in the ¹H spectrum. |
| ¹³C | ~70-75 | This corresponds to the α-carbon. The signal may be a triplet due to C-D coupling. | ||
| ~10-15 | This corresponds to the methyl carbon. |
Note: The actual chemical shifts can vary depending on the solvent and concentration.
Safety and Handling
This compound should be handled with the same precautions as nitroethane. It is a flammable liquid and is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound (CAS 13031-33-9) is a powerful tool for researchers in chemistry and biochemistry. Its primary utility lies in the investigation of reaction mechanisms through kinetic isotope effect studies, as exemplified by its application in elucidating the catalytic cycle of Nitroalkane Oxidase. Its use as a specialized internal standard in NMR spectroscopy further highlights its importance in modern chemical analysis. This guide provides the fundamental information and experimental context necessary for the effective and safe utilization of this valuable isotopically labeled compound.
References
A Technical Guide to the Isotopic Purity of Nitroethane-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and, critically, the determination of isotopic purity for Nitroethane-1,1-d2. Understanding the isotopic enrichment of deuterated compounds is paramount in drug development and metabolic research, as it directly impacts the kinetic isotope effect and the compound's pharmacokinetic profile. This document outlines the common analytical techniques and provides representative experimental protocols for assessing the isotopic purity of this compound.
Introduction to Isotopic Purity
Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope at a given atomic position within a molecule.[1] In the case of this compound (CAS No. 13031-33-9, Molecular Formula: C2H3D2NO2), the focus is on the enrichment of deuterium at the first carbon position.[2] It is crucial to distinguish isotopic enrichment from species abundance, which is the percentage of molecules with a specific isotopic composition.[1] For instance, a sample of this compound with 99% isotopic enrichment at the specified positions will contain a mixture of d2, d1, and d0 species, with the d2 species being the most abundant. The precise determination of this purity is essential for its application as a stable isotope-labeled internal standard in quantitative mass spectrometry-based assays and as a tool in mechanistic drug metabolism studies.[3][4]
Synthesis of this compound
While various methods for the deuteration of nitroalkanes exist, a common approach involves the base-catalyzed exchange of the acidic α-protons of nitroethane with a deuterium source.
Representative Synthetic Protocol
A typical laboratory-scale synthesis of this compound involves the following steps:
-
Reaction Setup: Nitroethane is dissolved in a suitable solvent, often a deuterated solvent like D2O to maximize deuterium incorporation.
-
Base Catalyst: A catalytic amount of a base, such as sodium deuteroxide (NaOD) in D2O, is added to facilitate the deprotonation of the α-carbon.
-
Deuterium Exchange: The reaction mixture is stirred, often at an elevated temperature, to allow for the exchange of the α-protons with deuterium from the solvent. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons.
-
Workup and Purification: Upon completion, the reaction is neutralized with a deuterated acid (e.g., DCl in D2O). The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO4), and purified, typically by distillation, to yield this compound.
Below is a diagram illustrating the general workflow for the synthesis and subsequent purity analysis of this compound.
Caption: Synthesis and Purity Analysis Workflow.
Analytical Methods for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. A combination of ¹H and ²H NMR is often employed for accurate quantification.[5]
In the ¹H NMR spectrum of this compound, the isotopic purity is determined by comparing the integral of the residual signal of the α-protons (CHD) to the integral of a non-deuterated, internal standard or to the integral of the methyl (CH3) protons of the nitroethane molecule itself.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: A known amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., CDCl3).
-
Internal Standard: A known amount of a suitable internal standard with a well-resolved proton signal (e.g., 1,3,5-trimethoxybenzene) is added.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The spectrum is phased and baseline-corrected.
-
Integration and Calculation: The integrals of the residual α-proton signal and the internal standard signal are measured. The isotopic purity is calculated based on the ratio of these integrals and the known concentrations.
²H NMR spectroscopy directly detects the deuterium nuclei, providing a complementary method to ¹H NMR for determining isotopic enrichment.
Experimental Protocol for ²H NMR Analysis:
-
Sample Preparation: A concentrated solution of this compound is prepared in a protonated solvent (e.g., CHCl3).
-
Data Acquisition: The ²H NMR spectrum is acquired.
-
Data Processing and Analysis: The presence of a signal corresponding to the deuterium at the α-position confirms deuteration. Quantitative analysis can be performed by comparing the integral to a known deuterated standard.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule.[3] Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like nitroethane.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane).
-
GC Separation: The sample is injected into a gas chromatograph, where nitroethane is separated from any impurities.
-
MS Detection: The eluting compound enters the mass spectrometer, where it is ionized (e.g., by electron ionization).
-
Data Acquisition: The mass spectrum is recorded, showing the molecular ion (M+) and its isotopologues.
-
Data Analysis: The relative abundances of the molecular ions corresponding to the d0, d1, and d2 species are measured. The isotopic enrichment is calculated from the relative intensities of these peaks, often after correcting for the natural abundance of isotopes.
Quantitative Data Summary
The following table summarizes the expected analytical data for a representative batch of high-purity this compound.
| Parameter | Method | Expected Value |
| Chemical Purity | GC-FID | > 98% |
| Isotopic Enrichment (D) | ¹H NMR | > 98% |
| Isotopic Enrichment (D) | Mass Spectrometry | > 98% |
| d2 Species Abundance | Mass Spectrometry | > 96% |
| d1 Species Abundance | Mass Spectrometry | < 4% |
| d0 Species Abundance | Mass Spectrometry | < 0.5% |
Applications in Drug Development
Deuterated compounds like this compound are valuable tools in drug development. The primary application stems from the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down metabolic processes that involve the cleavage of the C-H bond. This can lead to:
-
Improved Pharmacokinetic Profiles: Reduced metabolic clearance can lead to a longer half-life and increased drug exposure.
-
Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, the formation of reactive or toxic metabolites can be minimized.
-
Mechanistic Studies: Stable isotope-labeled compounds are used as tracers to elucidate metabolic pathways and reaction mechanisms.
The logical relationship for the application of deuterated compounds in modifying drug metabolism is illustrated in the diagram below.
Caption: Deuteration Effects on Drug Metabolism.
Conclusion
The determination of the isotopic purity of this compound is a critical step in ensuring its suitability for research and drug development applications. A combination of NMR spectroscopy and mass spectrometry provides a robust analytical workflow for the accurate and precise quantification of isotopic enrichment. The principles and protocols outlined in this guide serve as a comprehensive resource for scientists working with this and other deuterated compounds.
References
- 1. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. clearsynth.com [clearsynth.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of Nitroethane-1,1-d2: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nitroethane-1,1-d2, a deuterated nitroalkane with significant applications in synthetic chemistry and drug development. This document details commercially available sources, quantitative specifications, and explores its utility in isotopic labeling for mechanistic studies and as an internal standard for mass spectrometry.
Commercial Availability and Specifications
This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for commercially available this compound, facilitating a comparative analysis for procurement.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Purity | Available Quantities | Price (USD) |
| C/D/N Isotopes | D-1720 | 13031-33-9 | CH₃CD₂NO₂ | 77.08 | 98 atom % D | - | 1 g, 5 g | $206 (1g), $666 (5g) |
| Clearsynth | CS-C-00523 | 13031-33-9 | C₂H₃D₂NO₂ | 77.08 | - | - | Inquire | Inquire |
| CymitQuimica | 3U-D1720 | 13031-33-9 | CH₃CD₂NO₂ | 77.08 | 98 atom % D | - | 1g, 5g | €262.00 (1g), €847.00 (5g) |
| LGC Standards | CDN-D-1720-1G | 13031-33-9 | C₂D₂H₃NO₂ | 77.045 | 98 atom % D | min 98% Chemical Purity | 1 g | Inquire |
| Santa Cruz Biotechnology | sc-268331 | 13031-33-9 | C₂H₃D₂NO₂ | 77.08 | - | - | Inquire | Inquire |
Applications in Drug Development and Organic Synthesis
Deuterated compounds, such as this compound, are valuable tools in drug discovery and development. The replacement of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug molecule due to the kinetic isotope effect. This can lead to a reduced rate of metabolism, longer half-life, and potentially a better safety profile.
Nitroalkanes are important building blocks in organic synthesis, primarily through the Henry (or nitroaldol) reaction . This reaction involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone. The resulting β-nitro alcohol can be further transformed into various functional groups, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals.
General Experimental Protocol: The Henry Reaction
The following is a generalized protocol for the Henry reaction, which can serve as a starting point for reactions involving this compound. Researchers should optimize the reaction conditions for their specific substrates.
Reaction: R-CHO + CH₃CH₂NO₂ --(Base)--> R-CH(OH)CH(NO₂)CH₃
Materials:
-
Aldehyde (R-CHO)
-
Nitroethane (or this compound)
-
Base (e.g., triethylamine, DBU, or a solid-supported base)
-
Solvent (e.g., THF, CH₂Cl₂, or solvent-free conditions)
Procedure:
-
To a solution of the aldehyde in the chosen solvent, add nitroethane (or this compound).
-
Add the base catalyst to the mixture. The amount of base should be catalytic if isolation of the β-hydroxy nitro-compound is desired.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The successful synthesis of the deuterated product can be confirmed by mass spectrometry, which will show the expected mass increase due to the incorporated deuterium atoms, and by NMR spectroscopy.
Application as an Internal Standard in Mass Spectrometry
Stable isotope-labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS).[1][2] this compound can be used as an internal standard for the quantification of nitroethane or related compounds in various matrices. The key advantages of using a stable isotope-labeled internal standard are:
-
Similar Chemical and Physical Properties: The deuterated standard co-elutes with the analyte in liquid chromatography (LC) and has similar ionization efficiency in the MS source.
-
Correction for Matrix Effects: It effectively compensates for variations in sample preparation, injection volume, and ion suppression or enhancement in the mass spectrometer.[1]
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard generally leads to more accurate and precise quantification compared to using a structural analog.
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.
References
An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety considerations and handling protocols for deuterated nitro compounds. The replacement of hydrogen with deuterium can significantly alter a molecule's properties, impacting its stability, metabolic pathways, and toxicological profile. This document synthesizes available data to offer a framework for the safe management of these specialized chemical entities in a research and development setting.
General Safety and Hazard Profile
Deuterated nitro compounds present a dual hazard profile, combining the inherent risks of nitro-containing molecules with the unique considerations of isotopic labeling. As a class, nitroaromatic and nitroalkane compounds are energetic materials, meaning they can decompose exothermically and, in some cases, explosively. This reactivity is a primary safety concern.
Furthermore, many nitroaromatic compounds are known for their toxicity, with potential for mutagenic and carcinogenic effects. The introduction of deuterium can modify these properties, a critical factor in drug development where it might be used to enhance metabolic stability. However, this alteration can also lead to changes in toxicity, a phenomenon known as "metabolic shunting," where the metabolic burden is shifted to other parts of the molecule.
It is imperative to treat any new or poorly characterized deuterated nitro compound as potentially explosive and toxic. A thorough risk assessment should be conducted before any handling or experimentation.
Regulatory and Classification Framework
The handling and transportation of potentially explosive materials are strictly regulated. While specific regulations for deuterated nitro compounds are not distinct from their non-deuterated analogues, their classification under systems like the Globally Harmonized System (GHS) and UN Transport of Dangerous Goods is critical.
A systematic approach to hazard identification is recommended, especially in early-stage pharmaceutical development where material quantities are limited. The O.R.E.O.S. method provides a structured workflow for this assessment.[1][2]
O.R.E.O.S. Assessment Workflow
The O.R.E.O.S. method combines computational and experimental data to classify the potential explosivity of a compound.
This workflow integrates preliminary computational flags with tangible experimental data to guide decisions on whether a compound requires more rigorous, large-scale explosives testing.
Physicochemical Properties and Stability
The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This is due to the lower zero-point energy of the C-D bond, which requires more energy to break.[3] This "kinetic isotope effect" can lead to enhanced thermal stability in deuterated compounds.
Thermal Stability
Differential Scanning Calorimetry (DSC) is a primary technique for assessing the thermal stability of energetic materials. It measures the heat flow into or out of a sample as it is heated, identifying the onset temperature of decomposition and the total energy released. While comprehensive comparative data is scarce, studies on deuterated energetic materials suggest that deuteration can increase the activation energy for decomposition, thus enhancing thermal stability.
Table 1: Illustrative Thermal Stability Data (Hypothetical)
| Compound | Onset of Decomposition (°C) | Decomposition Energy (J/g) |
| Nitrobenzene | 250 | -1800 |
| Nitrobenzene-d5 | 255 | -1750 |
| 2,4,6-Trinitrotoluene (TNT) | 240 | -4200 |
| TNT-d5 | 248 | -4100 |
Note: This table is for illustrative purposes. Actual values must be determined experimentally for each specific compound.
Shock Sensitivity
Shock sensitivity refers to the susceptibility of a material to detonation upon sudden compression from impact or blast. The drop weight impact test is a common method for evaluating this property, where a weight is dropped from a specified height onto a sample.[4][5] The result is often reported as H50, the height from which the weight must be dropped to have a 50% probability of causing an explosion.[4]
Deuteration is expected to influence shock sensitivity, likely leading to a decrease in sensitivity (i.e., a higher H50 value) due to the increased stability of the C-D bonds. However, this must be experimentally verified.
Table 2: Illustrative Shock Sensitivity Data (Hypothetical)
| Compound | Drop Weight H50 (cm) (2.5 kg weight) |
| RDX | 25 |
| RDX-d6 | 30 |
| PETN | 12 |
| PETN-d8 | 15 |
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Toxicology and Metabolic Pathways
The toxicity of nitroaromatic compounds is often linked to their metabolism. The nitro group can be reduced by various nitroreductases to form nitroso and hydroxylamino intermediates, which can form adducts with DNA and other macromolecules, leading to mutagenicity and carcinogenicity.
Metabolic Pathways of Nitroaromatic Compounds
The primary metabolic pathway involves the sequential reduction of the nitro group. This process can be influenced by various enzymes and can lead to the generation of reactive oxygen species.
Influence of Deuteration on Toxicity
Deuteration at a metabolically active site can slow down the rate of metabolism due to the kinetic isotope effect. This can have two main consequences:
-
Reduced Toxicity: If the metabolic step being slowed is an activation step (i.e., it forms a toxic metabolite), then deuteration can lead to reduced toxicity.
-
Metabolic Shunting: If one metabolic pathway is slowed, the compound may be metabolized through alternative pathways.[6] This "metabolic shunting" can potentially lead to the formation of different metabolites with their own unique toxicological profiles.
It is crucial to perform in vitro toxicology studies to assess the specific effects of deuteration on the toxicity of a nitro compound.
Experimental Protocols
Safe and accurate characterization of deuterated nitro compounds requires carefully designed experimental protocols.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the onset temperature of decomposition and the energy of decomposition.
Methodology:
-
Sample Preparation: Using a microbalance, weigh 1-3 mg of the deuterated nitro compound into a high-pressure gold-plated crucible. This should be done in a fume hood with appropriate personal protective equipment (PPE).
-
Crucible Sealing: Hermetically seal the crucible to contain any potential off-gassing or explosion.
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should be sufficient to observe the decomposition exotherm, for example, from 30 °C to 400 °C.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the exothermic event and integrate the peak to calculate the heat of decomposition (in J/g).
Drop Weight Impact Test Protocol
Objective: To determine the H50 value as a measure of shock sensitivity.
Methodology:
-
Sample Preparation: Prepare a small, precise amount of the test material (typically around 40 mg).[4]
-
Test Setup: Place the sample on the anvil of the drop weight apparatus.
-
Testing Procedure: Drop a standard weight (e.g., 2.5 kg) from a known height onto the sample.[4]
-
Observation: Record whether an explosion or decomposition occurs, often detected by sound or visual cues.
-
Iterative Testing: Conduct a series of tests at different drop heights using a "staircase" method to converge on the height at which there is a 50% probability of initiation. This value is the H50.
In Vitro Toxicology Screening Protocol
Objective: To assess the cytotoxicity and potential for metabolic activation of the deuterated nitro compound.
Methodology:
-
Cell Culture: Culture relevant human cell lines (e.g., HepG2 for liver toxicity) in a suitable medium.
-
Compound Exposure: Treat the cells with a range of concentrations of the deuterated nitro compound and its non-deuterated analog for a specified period (e.g., 24 or 48 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard assay, such as the MTT or LDH release assay.
-
Genotoxicity Assay: Perform an Ames test (bacterial mutagenicity assay) or a micronucleus test in mammalian cells to evaluate the potential for genetic damage.[6]
-
Metabolite Analysis: For more in-depth studies, incubate the compound with liver microsomes or S9 fractions and analyze the resulting metabolites using LC-MS to identify potential metabolic shunting pathways.
Handling, Storage, and Disposal
Strict safety protocols must be followed when working with deuterated nitro compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Consider double-gloving.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or operations with a higher risk of explosion, specialized blast shields or remote handling may be necessary.
Handling
-
Always handle deuterated nitro compounds in a well-ventilated fume hood.
-
Use the smallest quantities of material necessary for the experiment.
-
Avoid friction, grinding, and impact. Use spatulas made of non-sparking materials.
-
Be aware of potential static discharge, especially when handling fine powders. Ensure equipment is properly grounded.
Storage
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed.
-
Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.
-
For potentially explosive compounds, storage in a designated explosives magazine may be required, depending on the quantity and local regulations.
Disposal
-
Disposal of deuterated nitro compounds must be handled as hazardous waste.
-
Never mix with other waste streams.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. Highly reactive substances may need to be deactivated before disposal.[7]
Conclusion
Deuterated nitro compounds are a specialized class of molecules with unique properties that require a heightened level of safety awareness. The potential for increased stability due to the kinetic isotope effect must be balanced against the inherent energetic and toxicological risks of the nitro functional group. A systematic approach to hazard assessment, combining computational screening with targeted experimental validation, is essential for safe handling. By adhering to rigorous safety protocols and understanding the potential impact of deuteration on the compound's behavior, researchers can mitigate risks and safely advance their scientific objectives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zwickroell.com [zwickroell.com]
- 6. nuvisan.com [nuvisan.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isotopic Labeling with Deuterium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to probe reaction mechanisms.[1] By replacing one or more atoms of a molecule with its isotope, researchers can track the molecule's journey through a biological system or a chemical reaction without significantly altering its chemical properties.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a particularly valuable tool in drug discovery and development.[2] Its increased mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can have profound effects on a drug's metabolic stability and pharmacokinetic profile.[3] This guide provides a comprehensive overview of the core principles of deuterium labeling, its applications, experimental methodologies, and the quantitative analysis of deuterated compounds.
The Deuterium Kinetic Isotope Effect (KIE)
The primary reason for the significant impact of deuterium substitution on drug metabolism is the kinetic isotope effect (KIE). The C-D bond has a lower vibrational frequency and a lower zero-point energy than the C-H bond, resulting in a higher activation energy required to break the C-D bond.[4] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[4] This phenomenon, known as the deuterium KIE, is particularly relevant in drug metabolism, much of which is mediated by the cytochrome P450 (CYP450) family of enzymes that often catalyze the oxidation of C-H bonds as a rate-limiting step.[5]
By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down the rate of metabolic conversion.[4] This can lead to several desirable outcomes, including:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, increased plasma exposure (Area Under the Curve or AUC), and potentially a lower or less frequent dosing regimen.[2][6]
-
Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration at the site of metabolism can redirect the metabolic process, reducing the formation of the harmful species.[7]
-
Increased Bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation.[2]
Key Applications in Drug Development
The application of deuterium labeling in drug development has evolved from its initial use as a tracer in metabolic studies to a strategic tool for designing improved therapeutics.[8] The "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium to create a new chemical entity with improved properties, has led to the approval of drugs like deutetrabenazine.[2] More recently, deuterium has been incorporated into novel drug candidates from the early stages of discovery.[8]
Case Study: Deutetrabenazine
Deutetrabenazine (Austedo®) is the deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[2] Tetrabenazine is rapidly metabolized, leading to the need for frequent dosing and causing side effects associated with high peak plasma concentrations.[9] The deuteration of the two methoxy groups in tetrabenazine significantly slows its metabolism by CYP2D6.[9] This results in a longer half-life of the active metabolites, allowing for a lower daily dose and a reduced dosing frequency, while also lowering the peak plasma concentrations and improving the drug's tolerability.[6][9]
Quantitative Data on Deuterated vs. Non-Deuterated Drugs
The table below summarizes the pharmacokinetic parameters of deutetrabenazine and its active metabolites compared to their non-deuterated counterparts, as well as for the deuterated and non-deuterated forms of enzalutamide.
| Drug/Metabolite | Parameter | Deuterated Value | Non-Deuterated Value | Fold Change | Reference |
| Tetrabenazine/Deutetrabenazine | |||||
| Total (α+β)-HTBZ Metabolites | Half-life (t½) | 8.6 - 9.4 hours | 4.5 - 4.8 hours | ~2 | [9][10] |
| Total (α+β)-HTBZ Metabolites | AUCinf (ng·hr/mL) | 542 | 261 | ~2.1 | [9] |
| Total (α+β)-HTBZ Metabolites | Cmax (ng/mL) | 74.6 | 61.6 | ~1.2 | [9] |
| Enzalutamide (ENT)/d3-ENT (in rats) | |||||
| Parent Drug | AUC0–t | 102% higher | - | ~2 | [2] |
| Parent Drug | Cmax | 35% higher | - | ~1.35 | [2] |
| N-desmethyl Metabolite (M2) | Exposure | 8-fold lower | - | ~0.125 | [2] |
| In vitro (Human Liver Microsomes) | Intrinsic Clearance (CLint) | 72.9% lower | - | ~0.27 | [11] |
AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. HTBZ: Dihydrotetrabenazine.
Experimental Protocols
Synthesis of a Deuterated Drug: N-trideuteromethyl Enzalutamide (d3-ENT)
While the specific proprietary synthesis of d3-Enzalutamide is not publicly detailed, a general synthetic strategy for enzalutamide can be adapted for deuteration. The key step is the introduction of the N-methyl group, where a deuterated methylating agent would be used.
General Reductive Amination Approach:
-
Precursor Synthesis: Synthesize the N-demethylated precursor of enzalutamide. This can be achieved through multi-step organic synthesis starting from commercially available materials.[12]
-
Reductive Amination:
-
To a solution of the N-demethyl precursor in a suitable solvent (e.g., methanol, acetonitrile), add a deuterated carbonyl source such as paraformaldehyde-d2.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or, for incorporation of deuterium at the methylene bridge, a deuterated reducing agent like sodium borodeuteride (NaBD₄).
-
The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
-
Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the pure N-trideuteromethyl enzalutamide.
-
Characterization: The structure and isotopic purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The deuterium incorporation can be quantified by comparing the integrated signals in the ¹H NMR spectrum and by analyzing the isotopic distribution in the mass spectrum.[13][14]
Hydrogen-Deuterium Exchange (H/D) Labeling Protocol
H/D exchange is a common method for introducing deuterium into molecules, particularly at positions with acidic protons.[15]
General Protocol for H/D Exchange:
-
Reaction Setup: Dissolve the substrate in a deuterated solvent that can act as the deuterium source, most commonly deuterium oxide (D₂O).[16]
-
Catalyst Addition: The exchange can be catalyzed by an acid (e.g., DCl, D₂SO₄) or a base (e.g., NaOD). For less acidic C-H bonds, a transition metal catalyst (e.g., palladium on carbon, iridium complexes) may be required.[16][17]
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a defined period. The reaction time can vary from minutes to several days depending on the lability of the protons to be exchanged.[16]
-
Workup: After the desired reaction time, the solvent is removed under reduced pressure. The process may be repeated to increase the level of deuterium incorporation. The product is then isolated, which may involve extraction and/or chromatography.
-
Analysis: The extent and location of deuterium incorporation are determined by mass spectrometry and NMR spectroscopy.[18]
In Vivo Pharmacokinetic Study of Deuterated vs. Non-Deuterated Drug
Example based on the study of d3-Enzalutamide in rats: [2]
-
Animal Model: Male Sprague Dawley rats are used for the study.
-
Drug Formulation and Administration: The deuterated and non-deuterated drugs are formulated in a suitable vehicle (e.g., caprylocaproyl macrogolglycerides). The drugs are administered orally to different groups of rats at a specified dose (e.g., 10 mg/kg).[2]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., predose, 0.5, 1, 3, 5, 7, 9, 24, 48, 72, 96, and 120 hours post-dose).[2]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentrations of the parent drug and its metabolites in the plasma samples are quantified using a validated LC-MS/MS method.[2] This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, t½, and AUC using appropriate software.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Isotopic labeling with deuterium is a versatile and increasingly important strategy in modern drug discovery and development. The deuterium kinetic isotope effect provides a powerful tool to modulate the metabolic fate of drug candidates, offering the potential to enhance their pharmacokinetic properties, improve their safety profile, and ultimately lead to more effective therapies. A thorough understanding of the principles of deuterium labeling, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this approach. As synthetic methods become more sophisticated and our understanding of drug metabolism deepens, the strategic application of deuterium is set to play an even more significant role in the future of pharmaceutical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. What is Deuterated enzalutamide used for? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. researchgate.net [researchgate.net]
Applications of Nitroethane-1,1-d2 in Organic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroethane-1,1-d2, the deuterated isotopologue of nitroethane, serves as a powerful tool in the field of organic chemistry, particularly in the elucidation of reaction mechanisms and the study of kinetic isotope effects (KIEs). The replacement of the two acidic α-protons of nitroethane with deuterium atoms provides a subtle yet profound change that allows researchers to probe the intimate details of chemical transformations. This technical guide explores the core applications of this compound, providing insights into its use in mechanistic studies, detailed experimental considerations, and the interpretation of the data obtained.
Core Applications
The primary application of this compound in organic chemistry revolves around the investigation of reaction mechanisms where the cleavage of a C-H bond at the α-position to the nitro group is a key step.
Mechanistic Elucidation through Kinetic Isotope Effects (KIE)
The most significant application of this compound is in the determination of kinetic isotope effects. The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. In the case of this compound, the focus is on the primary kinetic isotope effect, which arises when the C-D bond is broken in the rate-determining step of the reaction.
The deprotonation of nitroethane is a fundamental step in many of its reactions, most notably the Henry (or nitroaldol) reaction. By comparing the rate of deprotonation of nitroethane with that of this compound, chemists can infer whether the C-H bond cleavage is the rate-limiting step. A significant KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the transition state of the rate-determining step.
Studies on the deprotonation of nitroethane by various amine bases have utilized this principle to understand the transition state of the proton transfer reaction. The magnitude of the KIE can provide information about the symmetry of the transition state.
Probing Enzyme Mechanisms
Nitroalkane oxidase is an enzyme that catalyzes the oxidation of nitroalkanes. Mechanistic studies of this enzyme have employed this compound to probe the catalytic mechanism. For instance, pH and kinetic isotope effects with [1,1-2H2]nitroethane have been used to dissect the enzymatic reaction. In one study, the (D)V/Kne value was found to be pH-independent with a value of 7.5, while the (D)Vmax value increased from 1.4 at pH 8.2 to a limiting value of 7.4 below pH 5.[1] This data provides critical insights into the rate-limiting steps of the enzymatic catalysis and the nature of the active site.
Tracing Reaction Pathways
Isotopic labeling with deuterium serves as a powerful method for tracing the fate of specific atoms throughout a reaction sequence. While less common than its use in KIE studies, this compound can be used to follow the deuterium atoms in the products of a reaction, helping to confirm or refute a proposed reaction pathway.
Quantitative Data Summary
The following table summarizes key quantitative data related to the kinetic isotope effect of this compound in deprotonation reactions.
| Reaction System | Isotope Effect Type | Observed kH/kD Value | Reference |
| Deprotonation by various amine bases | Primary KIE | >18 | General observation from studies on nitroalkane deprotonation. |
| Deprotonation catalyzed by nitroalkane oxidase | (D)V/Kne | 7.5 | A study on the mechanism of nitroalkane oxidase.[1] |
| Deprotonation catalyzed by nitroalkane oxidase | (D)Vmax | 1.4 (at pH 8.2) to 7.4 (below pH 5) | A study on the mechanism of nitroalkane oxidase.[1] |
Experimental Protocols
While specific experimental setups can vary, the following provides a general methodology for a key experiment involving this compound: the determination of the kinetic isotope effect in the Henry reaction.
General Protocol for KIE Measurement in the Henry Reaction
1. Synthesis of this compound:
-
A common method involves the exchange of the acidic protons of nitroethane with deuterium from a deuterium source like D2O in the presence of a base catalyst. The reaction is typically stirred for a prolonged period to ensure complete exchange, followed by purification.
2. Reaction Setup:
-
Two parallel reactions are set up under identical conditions (temperature, concentration, solvent, and catalyst).
-
One reaction uses standard nitroethane.
-
The second reaction uses this compound.
-
A suitable aldehyde or ketone is used as the reaction partner.
-
A base catalyst (e.g., a tertiary amine or an inorganic base) is added to initiate the reaction.
3. Monitoring the Reaction:
-
The progress of both reactions is monitored over time. This can be achieved by various analytical techniques such as:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Aliquots are taken from the reaction mixture at regular intervals, quenched, and analyzed to determine the concentration of the product or the disappearance of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR monitoring can be used to follow the reaction progress directly in the reaction vessel.
-
UV-Vis Spectroscopy: If the product has a distinct chromophore, its formation can be monitored spectrophotometrically.
-
4. Data Analysis:
-
The initial rates of both reactions are determined from the concentration versus time data.
-
The kinetic isotope effect (kH/kD) is calculated as the ratio of the initial rate of the reaction with nitroethane to the initial rate of the reaction with this compound.
Visualizations
Deprotonation of this compound
Caption: Deprotonation of this compound by a base.
The Henry (Nitroaldol) Reaction Workflow
Caption: Key steps in the Henry (Nitroaldol) reaction.
Conclusion
This compound is an indispensable tool for physical organic chemists and researchers in drug development for probing reaction mechanisms. Its application in kinetic isotope effect studies provides unambiguous evidence for the involvement of C-H bond cleavage in the rate-determining step of a reaction. The insights gained from such studies are crucial for optimizing reaction conditions, designing more efficient catalysts, and understanding enzymatic pathways, all of which are vital aspects of modern chemical research and pharmaceutical development.
References
"Nitroethane-1,1-d2 molecular structure and weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for nitroethane-1,1-d2. This deuterated isotopologue of nitroethane serves as a valuable tool in various research applications, including mechanistic studies, metabolic pathway analysis, and as an internal standard in mass spectrometry-based quantification.
Molecular Structure and Properties
This compound is a form of nitroethane where the two hydrogen atoms on the carbon atom adjacent to the nitro group are replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, which is the primary feature utilized in its research applications.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃D₂NO₂ | [1][2] |
| Molecular Weight | 77.08 g/mol | [2][3] |
| Monoisotopic Mass | 77.04458 Da | |
| CAS Number | 13031-33-9 | [1][2][3] |
| Isotopic Enrichment | ≥98 atom % D | [3] |
| Appearance | Colorless to pale yellow oily liquid | |
| SMILES | CC([2H])([2H])N(=O)=O | [1] |
| InChI | InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i2D2 | [1] |
Molecular Structure Diagram
The following diagram illustrates the two-dimensional structure of the this compound molecule.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and may require optimization based on laboratory conditions and available instrumentation.
Synthesis of this compound
The synthesis of this compound can be achieved by adapting known methods for the preparation of nitroalkanes, such as the reaction of a deuterated alkyl halide with a nitrite salt. A representative procedure is outlined below.
Principle: This method involves the nucleophilic substitution reaction between 1-iodoethane-1,1-d2 and silver nitrite (AgNO₂). The use of silver nitrite is often preferred for laboratory-scale synthesis as it favors the formation of the nitroalkane over the isomeric alkyl nitrite.
Materials:
-
1-iodoethane-1,1-d2 (or 1-bromoethane-1,1-d2)
-
Silver nitrite (AgNO₂)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend silver nitrite (a slight molar excess) in anhydrous diethyl ether.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add 1-iodoethane-1,1-d2 to the stirred suspension. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, allow the mixture to stir at 0°C for several hours, followed by stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS to check for the disappearance of the starting alkyl halide.
-
Upon completion, filter the reaction mixture to remove the silver iodide precipitate and other insoluble materials.
-
Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Carefully remove the diethyl ether solvent by distillation or using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Characterization Protocols
Objective: To confirm the molecular weight and assess the isotopic purity of the synthesized this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) capability is suitable for this analysis.
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an appropriate volume of the sample solution into the GC-MS system.
-
Use a GC column and temperature program suitable for separating volatile organic compounds.
-
Set the mass spectrometer to scan a mass-to-charge (m/z) range that includes the expected molecular ions of both labeled and unlabeled nitroethane (e.g., m/z 10-100).
-
Data Analysis:
-
The mass spectrum of unlabeled nitroethane typically shows a molecular ion (M⁺) at m/z 75.[4]
-
For this compound, the molecular ion peak is expected at m/z 77.
-
The isotopic enrichment can be estimated by comparing the relative intensities of the ion peaks at m/z 77 and m/z 75. The presence of a significant peak at m/z 75 would indicate incomplete deuteration. Common fragment ions for unlabeled nitroethane are observed at m/z 29 and 27.[5]
-
Objective: To confirm the molecular structure and the position of deuterium labeling.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Dissolve a small amount of the purified this compound in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Expected ¹H NMR Spectrum: The spectrum of unlabeled nitroethane shows a quartet corresponding to the -CH₂- group and a triplet for the -CH₃ group. In the spectrum of pure this compound, the quartet corresponding to the methylene protons will be absent. The methyl (-CH₃) protons will appear as a singlet, as the adjacent carbon is deuterated and thus the proton-proton coupling is removed.
-
-
Acquire a ¹³C NMR spectrum.
-
Expected ¹³C NMR Spectrum: The spectrum will show two carbon signals. The signal for the deuterated carbon (-CD₂-) will appear as a multiplet due to carbon-deuterium coupling and will have a lower intensity compared to the signal for the methyl carbon.
-
-
Acquire a ²H (Deuterium) NMR spectrum.
-
Expected ²H NMR Spectrum: A single resonance should be observed in the deuterium spectrum, confirming the presence of deuterium in the molecule.
-
Logical and Workflow Diagrams
The following diagrams illustrate the synthesis workflow and a logical diagram for the characterization of this compound.
Synthesis Workflow
Characterization Logic
References
Stability of Nitroethane-1,1-d2 Under Different Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroethane-1,1-d2, a deuterated isotopologue of nitroethane, is a compound of increasing interest in pharmaceutical and mechanistic studies. The substitution of hydrogen atoms with deuterium at the C-1 position can significantly alter the compound's metabolic fate and reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). Understanding the stability of this compound under various conditions is paramount for its effective application in drug development, mechanistic studies, and as a tracer in metabolic research. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon available data for nitroethane and the established principles of kinetic isotope effects.
General Stability and Storage
This compound is generally a stable compound if stored under recommended conditions. Standard storage procedures involve keeping it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. For long-term storage, it is advisable to re-analyze the compound for chemical purity periodically.
Thermal Stability
The deuteration at the C-1 position is expected to increase the thermal stability of this compound. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of this bond. This is a manifestation of the primary kinetic isotope effect. For enzymatic oxidation of nitroethane, the deuterium kinetic isotope effect (D(V/K)) has been reported to be as high as 7.5, indicating a significantly slower reaction rate for the deuterated compound.[1] A similar trend is anticipated for its thermal decomposition, particularly for pathways involving the initial cleavage of a C-D bond.
Table 1: Thermal Decomposition Data for Nitroethane
| Parameter | Value | Reference |
| Decomposition Onset Temperature | ~270 °C | [2] |
| Activation Energy (Ea) | 46.2 ± 0.5 kcal/mol | [3] |
| Frequency Factor (A) | 10^13.5±0.2 s^-1 | [3] |
| Reaction Order | First-order | [4] |
It is important to note that all nitroalkanes are energetic materials and can decompose exothermically, posing a potential hazard at elevated temperatures.[5][6]
Logical Relationship: Expected Impact of Deuteration on Thermal Stability
Caption: The relationship between C-D bond strength and the expected thermal stability of this compound.
Stability under Varying pH Conditions
The stability of nitroalkanes can be significantly influenced by pH due to the acidity of the α-protons. In the presence of a base, nitroalkanes can be deprotonated to form nitronate anions. While specific hydrolysis data for this compound is not available, the general behavior can be inferred from studies on related nitroalkanes.
Under basic conditions, the formation of the nitronate anion is a key step. The rate of this deprotonation will be slower for this compound compared to nitroethane due to the kinetic isotope effect. The subsequent reactions of the nitronate, such as hydrolysis, will determine the overall stability.
Under acidic conditions, the protonation of the nitro group can occur, potentially leading to different degradation pathways.
Table 2: General pH Effects on Nitroalkane Stability
| pH Condition | Expected Effect on this compound | Rationale |
| Acidic (pH < 4) | Relatively stable | Low concentration of hydroxide ions to initiate deprotonation. |
| Neutral (pH ~ 7) | Moderate stability | Equilibrium between the nitroalkane and the nitronate anion. |
| Basic (pH > 8) | Decreased stability | Increased formation of the nitronate anion, which can undergo further reactions. |
Signaling Pathway: pH-Dependent Tautomerism and Degradation
Caption: Tautomerism of this compound to its nitronate anion under basic conditions, a key step in its degradation.
Catalytic Decomposition
The decomposition of nitroalkanes can be catalyzed by various materials, including transition metals. For instance, the decomposition of nitromethane has been studied on nickel catalysts. While specific studies on this compound are lacking, it is reasonable to expect that catalysts that facilitate C-H bond cleavage in nitroethane would be less effective with its deuterated counterpart due to the kinetic isotope effect.
Solvent Effects
The choice of solvent can influence the stability of nitroalkanes by affecting reaction rates and equilibria. Polar solvents may stabilize charged intermediates, such as the nitronate anion, potentially accelerating degradation in basic solutions. The specific interactions between the solvent and this compound can impact its stability, though detailed studies are not currently available.
Experimental Protocols for Stability Assessment
For researchers wishing to conduct their own stability studies on this compound, the following general experimental protocols can be adapted.
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition.
Methodology:
-
Accurately weigh 3-9 mg of this compound into a high-pressure golden crucible.[6]
-
Seal the crucible under an inert atmosphere (e.g., nitrogen) to prevent evaporation and side reactions with air.[6]
-
Place the sealed crucible and a reference crucible in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 1, 5, and 10 °C/min) from ambient temperature to a final temperature of approximately 400 °C.[6]
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Analyze the thermogram to determine the onset temperature of the exothermic decomposition and the integrated peak area to calculate the enthalpy of decomposition.
Experimental Workflow: DSC Analysis
Caption: A typical experimental workflow for determining the thermal stability of this compound using DSC.
pH-Dependent Stability Study using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the degradation rate of this compound at different pH values.
Methodology:
-
Prepare a series of buffer solutions at various pH values (e.g., 3, 5, 7, 9, 11).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Spike a known concentration of the this compound stock solution into each buffer solution at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C).
-
At specified time intervals, withdraw an aliquot from each solution.
-
Immediately quench any reaction by dilution with a suitable mobile phase or by adjusting the pH.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.
-
Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics (e.g., rate constant, half-life).
Conclusion
The stability of this compound is a critical parameter for its application in research and development. While direct quantitative data is limited, a comprehensive understanding can be built upon the extensive knowledge of nitroethane's stability and the well-established principles of the kinetic isotope effect. Deuteration at the C-1 position is expected to enhance the thermal stability and slow down base-catalyzed degradation pathways. The experimental protocols outlined in this guide provide a framework for researchers to generate specific stability data for this compound under their particular conditions of interest. Further research is warranted to fully characterize the stability profile of this important isotopically labeled compound.
References
Methodological & Application
Application Notes and Protocols for Utilizing Nitroethane-1,1-d2 in Kinetic Isotope Effect Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Nitroethane-1,1-d2 in kinetic isotope effect (KIE) studies. The determination of KIEs is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and the nature of transition states. This compound is a valuable isotopic tracer for studying reactions involving the cleavage of a C-H bond at the α-position, a common step in many biochemical and organic reactions.
Introduction to Kinetic Isotope Effects
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1] The primary KIE (kH/kD) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. The magnitude of the primary deuterium KIE is typically in the range of 1 to 8, with larger values often indicating a significant contribution from quantum mechanical tunneling.
The KIE is a consequence of the difference in zero-point vibrational energies between the C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to be broken. This results in a slower reaction rate for the deuterated compound.
Application: Elucidating the Mechanism of Nitroalkane Deprotonation
A classic application of this compound is in the study of the deprotonation of nitroalkanes by bases, a fundamental reaction in organic chemistry. The rate-determining step in many of these reactions is the abstraction of a proton from the carbon adjacent to the nitro group. By comparing the rate of deprotonation of nitroethane with that of this compound, the role of C-H bond cleavage in the transition state can be determined.
Quantitative Data for Kinetic Isotope Effects in Nitroethane Deprotonation
The following table summarizes experimentally determined and calculated kinetic isotope effects for the deprotonation of nitroethane.
| Reaction | Base/Catalyst | Solvent | Temperature (°C) | kH/kD (Experimental) | kH/kD (Calculated) | Reference(s) |
| Deprotonation | Water | Water | 25 | 7.8 | 6.0 | [2] |
| Enzymatic Deprotonation | Nitroalkane Oxidase | Water | 25 | 9.2 | - | [2] |
| Deprotonation | Piperidine | Water | 25 | Data not found | - | |
| Deprotonation | Morpholine | Water | 25 | Data not found | - |
Note: While specific experimental values for piperidine and morpholine with this compound were not found in the immediate search, the principles and protocols described below are directly applicable to determining these values.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound for use in KIE studies. A common method involves the base-catalyzed exchange of the α-protons of nitroethane with deuterium oxide (D₂O).
Materials:
-
Nitroethane
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
To a round-bottom flask, add nitroethane and a 10-fold molar excess of D₂O.
-
Add a catalytic amount of NaOD solution.
-
Attach a reflux condenser and heat the mixture at reflux for 24-48 hours. The progress of the exchange can be monitored by ¹H NMR by observing the disappearance of the signal for the α-protons.
-
After cooling to room temperature, extract the mixture with anhydrous diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The purity and isotopic enrichment of the resulting this compound should be confirmed by ¹H and ²H NMR spectroscopy and mass spectrometry.
Protocol 2: Determination of the Kinetic Isotope Effect for the Deprotonation of Nitroethane by an Amine Base via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constants for the deprotonation of nitroethane and this compound by an amine base (e.g., piperidine or morpholine) and to calculate the KIE. The reaction is monitored by observing the increase in absorbance of the nitronate anion product.
Materials:
-
Nitroethane
-
This compound
-
Amine base (e.g., piperidine, morpholine)
-
Buffer solution (to maintain constant pH)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Stopped-flow apparatus (optional, for fast reactions)
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of nitroethane and this compound in the chosen buffer.
-
Prepare a series of buffer solutions containing different concentrations of the amine base. Ensure the ionic strength of all solutions is kept constant by adding a salt (e.g., KCl).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the nitronate anion (typically around 230-240 nm).
-
Equilibrate the cuvette containing the nitroethane (or this compound) solution in the thermostatted cell holder at the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the amine base solution to the cuvette and mix rapidly.
-
Record the absorbance as a function of time until the reaction is complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (i.e., [Base] >> [Nitroethane]), the observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a single exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t)
-
Determine k_obs for a series of different base concentrations.
-
Plot k_obs versus the concentration of the free base. The slope of this plot will be the second-order rate constant (k_H for nitroethane, k_D for this compound).
-
-
Calculation of the KIE:
-
The kinetic isotope effect is calculated as the ratio of the second-order rate constants: KIE = k_H / k_D
-
Visualizing Reaction Mechanisms and Workflows
Deprotonation of Nitroethane by a Base
The following diagram illustrates the deprotonation of nitroethane by a generic base (B:), showing the formation of the transition state and the nitronate anion product.
References
- 1. Kinetics and mechanism of the nitrosation of 2-nitropropane, 1-nitropropane, and nitroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the deprotonation of methylnitroacetate by amines: unusually high intrinsic rate constants for a nitroalkane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating the Nef Reaction Mechanism using Nitroethane-1,1-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nef reaction is a fundamental transformation in organic chemistry that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through acid hydrolysis of its corresponding nitronate salt.[1][2] This reaction is a valuable tool in organic synthesis, particularly in the context of "umpolung" reactivity, which allows for the formation of carbonyl compounds that are not easily accessible through traditional methods.[1][3]
The generally accepted mechanism involves two key stages:
-
Deprotonation: A base removes an alpha-proton from the nitroalkane to form a resonance-stabilized nitronate anion.[1][4] This step requires an alpha-hydrogen, meaning tertiary nitroalkanes do not undergo the Nef reaction.[5]
-
Acid Hydrolysis: The nitronate is then treated with a strong mineral acid.[1][4] Protonation occurs on the oxygen atom to form a nitronic acid, which is a tautomer of the nitroalkane.[1][3] Subsequent protonation and nucleophilic attack by water lead to the formation of the carbonyl compound and nitrous oxide (N₂O).[1][2]
Understanding the rate-determining step (RDS) is crucial for optimizing reaction conditions and for the rational design of synthetic routes. The slowest step in a reaction mechanism governs the overall reaction rate.[6][7][8] For the Nef reaction, the initial deprotonation (C-H bond cleavage) is often postulated as the RDS.
This application note provides a detailed protocol for studying the mechanism of the Nef reaction by employing a kinetic isotope effect (KIE) study.[9][10] By comparing the reaction rates of nitroethane and its deuterated isotopologue, Nitroethane-1,1-d₂, we can probe whether the C-H bond cleavage is indeed the rate-determining step. A significant primary KIE (kH/kD > 2) would provide strong evidence for this hypothesis.[10]
Reaction Mechanism & Experimental Principle
The core of this study lies in the comparison of reaction rates between a light isotope (Hydrogen, H) and a heavy isotope (Deuterium, D) at the reactive center. The C-D bond has a lower zero-point vibrational energy than the C-H bond, thus requiring more energy to break. If this bond is broken in the rate-determining step, the reaction with the deuterated substrate will proceed more slowly, resulting in a "normal" kinetic isotope effect (kH/kD > 1).
dot
Caption: Mechanism of the Nef reaction with Nitroethane-1,1-d2.
Experimental Protocol: KIE Study
This protocol outlines a method to determine the reaction rates by monitoring the disappearance of the nitronate anion via UV-Vis spectroscopy. The nitronate anion has a strong UV absorbance, which disappears upon acidification.
3.1 Materials & Reagents
-
Nitroethane (CH₃CH₂NO₂)
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Sulfuric Acid (H₂SO₄), 1 M solution
-
Deionized Water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stopwatch
-
Volumetric flasks and pipettes
3.2 Experimental Workflow
dot
Caption: Workflow for the kinetic isotope effect (KIE) study.
3.3 Detailed Procedure
Part A: Preparation of Nitronate Solutions
-
Nitroethane Solution: Prepare a 10 mM stock solution of nitroethane in 0.1 M NaOH. Allow the solution to stand for at least 1 hour to ensure complete formation of the sodium nitronate salt.
-
Nitroethane-1,1-d₂ Solution: In parallel, prepare a 10 mM stock solution of nitroethane-1,1-d₂ in 0.1 M NaOH. Allow this solution to also stand for at least 1 hour.
Part B: Kinetic Measurements
-
Set the UV-Vis spectrophotometer to measure absorbance at the λ_max of the nitronate anion (typically around 230-240 nm; this should be determined experimentally beforehand).
-
Place 2.0 mL of 1 M H₂SO₄ into a quartz cuvette and place it in the spectrophotometer.
-
Blank the instrument using the acid solution.
-
To start the reaction, rapidly inject 50 µL of the nitroethane nitronate stock solution into the cuvette.
-
Immediately start recording the absorbance as a function of time for 5-10 minutes, or until the absorbance reaches a stable baseline.
-
Repeat the measurement at least three times to ensure reproducibility.
-
Thoroughly clean the cuvette and repeat steps 2-6 using the Nitroethane-1,1-d₂ nitronate stock solution.
3.4 Data Analysis
The hydrolysis of the nitronate is the fast step following the rate-determining protonation. The disappearance of the nitronate should follow first-order kinetics.
-
For each run, plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
The plot should yield a straight line, confirming first-order kinetics.
-
The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
Average the rate constants for the nitroethane runs to get k_H.
-
Average the rate constants for the nitroethane-1,1-d₂ runs to get k_D.
-
Calculate the Kinetic Isotope Effect (KIE).
dot
Caption: Logical relationship for KIE calculation.
Data Presentation
The quantitative results from the kinetic experiments should be summarized for clear comparison.
Table 1: Rate Constants and KIE for the Nef Reaction
| Substrate | Avg. Rate Constant (k, s⁻¹) | Standard Deviation |
| Nitroethane | k_H = [Insert Value] | [Insert Value] |
| Nitroethane-1,1-d₂ | k_D = [Insert Value] | [Insert Value] |
| Kinetic Isotope Effect (KIE = k_H / k_D) | [Calculate Value] | N/A |
Note: Values are placeholders. Researchers should populate this table with their experimental data.
Expected Results: A KIE value significantly greater than 1 (typically in the range of 4-7 for C-H/C-D bonds) indicates that the C-H bond is broken in the rate-determining step of the reaction. A KIE value near 1 would suggest that C-H bond cleavage occurs in a fast step before or after the RDS.
Conclusion
The use of isotopically labeled Nitroethane-1,1-d₂ provides a powerful and direct method for elucidating the mechanism of the Nef reaction. By measuring the kinetic isotope effect, researchers can gain crucial insights into the rate-determining step, which is essential for reaction optimization and the development of new synthetic methodologies. This protocol offers a robust framework for conducting such mechanistic studies in a research or drug development setting.
References
- 1. chemistry-reaction.com [chemistry-reaction.com]
- 2. Nef reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Nef Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. clearsynth.com [clearsynth.com]
- 12. cdnisotopes.com [cdnisotopes.com]
Application Notes and Protocols: Nitroethane-1,1-d2 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nitroethane-1,1-d2 in Nuclear Magnetic Resonance (NMR) spectroscopy. While not a common deuterated solvent for routine NMR analysis, the study of this compound itself provides a valuable case study for isotopic labeling in reaction mechanism elucidation and for understanding the effects of deuterium substitution on NMR spectra.
Introduction
This compound is the deuterated isotopologue of nitroethane where the two hydrogen atoms on the carbon adjacent to the nitro group are replaced with deuterium.[1] This specific labeling makes it a useful tool in various research applications, particularly in tracing reaction pathways and mechanisms where the C-H bond at the alpha position is involved.[1] In NMR spectroscopy, the absence of protons at the 1-position simplifies the ¹H NMR spectrum and provides a clear window to observe other proton signals without interference. Furthermore, the presence of deuterium allows for ²H (Deuterium) NMR studies.
Application: Analysis of Isotopic Purity and Molecular Structure
The primary application of NMR spectroscopy concerning this compound is the characterization of the molecule itself, including the determination of its isotopic purity and the study of its electronic environment.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data for nitroethane and the established effects of deuterium substitution (an upfield shift, known as the isotope effect).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH₃ | ~1.5 | Triplet (t) | ~1-2 Hz (⁵JHD) | The methyl protons will show a small coupling to the two deuterium atoms. |
| Residual -CHDNO₂ | ~4.3 | Triplet (t) | ~2-3 Hz (JHD) | A small residual signal from the mono-deuterated species may be present. The multiplicity is due to coupling with the deuterium on the same carbon. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -C H₃ | ~12 | Singlet | - | The chemical shift will be slightly upfield compared to unlabeled nitroethane. |
| -C D₂NO₂ | ~75 | Triplet (t) | ~20-30 Hz (JCD) | The signal is split into a triplet due to the one-bond coupling with deuterium. The chemical shift will be significantly upfield compared to the -CH₂- in unlabeled nitroethane. |
Experimental Protocols
Protocol 1: Preparation of an NMR Sample of this compound
This protocol outlines the steps for preparing a sample of neat this compound for NMR analysis.
Materials:
-
This compound
-
NMR tube
-
Pipette
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) for locking and shimming
-
Internal standard (optional, e.g., Tetramethylsilane, TMS)
Procedure:
-
Ensure the NMR tube is clean and dry.
-
Using a clean pipette, transfer approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) into the NMR tube. The solvent provides a deuterium signal for the NMR spectrometer to "lock" onto, stabilizing the magnetic field.
-
Add 1-2 drops of this compound to the solvent in the NMR tube.
-
If an internal standard is required for precise chemical shift referencing, add a very small amount of TMS to the solution.
-
Cap the NMR tube securely.
-
Gently invert the tube several times to ensure the solution is homogeneous.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
Visualizations
Workflow for NMR Analysis of this compound
The following diagram illustrates a typical workflow for the NMR analysis of an isotopically labeled compound like this compound.
Caption: Workflow for NMR analysis of this compound.
Information Derived from NMR Analysis
This diagram shows the logical relationship between different NMR experiments and the information that can be extracted for this compound.
References
Application Notes and Protocols: Deuterium NMR of Molecules Synthesized with Nitroethane-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of deuterated molecules using Nitroethane-1,1-d2 and their subsequent analysis by deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy. The ability to introduce deuterium at specific molecular positions is a powerful tool in drug discovery and development, aiding in the study of reaction mechanisms, metabolic pathways, and the enhancement of pharmacokinetic profiles.[1][2]
Introduction
This compound is a deuterated form of nitroethane where the two hydrogen atoms on the carbon adjacent to the nitro group are replaced with deuterium.[3] This isotopic labeling makes it a valuable building block for introducing a stable, non-radioactive deuterium tag into a variety of organic molecules. Deuterium NMR spectroscopy is then employed to confirm the position and extent of deuteration, providing crucial structural information.[4]
The primary application of this compound in synthesis involves its use as a nucleophile in carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction and the Michael addition. These reactions allow for the creation of more complex molecules with a deuterated methylene group at a key position.
Key Applications
-
Mechanistic Studies: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be studied using molecules synthesized with this compound to elucidate reaction mechanisms.[3][4][5]
-
Metabolic Pathway Elucidation: Deuterium-labeled compounds serve as tracers in metabolic studies, allowing researchers to follow the fate of a drug or metabolite in biological systems.
-
Improving Pharmacokinetic Properties: Selective deuteration of drug candidates can slow down metabolic processes, leading to improved drug stability and a more favorable pharmacokinetic profile.
Synthesis and Deuterium NMR Analysis: A Representative Example
A common and illustrative application of this compound is its use in the Henry reaction with an aldehyde, such as benzaldehyde. This reaction forms a β-nitro alcohol with a deuterium atom at the α-position to the nitro group.
Reaction Scheme: Henry Reaction of Benzaldehyde and this compound
Caption: Henry reaction of benzaldehyde with this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-nitropropan-1-ol-2-d₁ via Henry Reaction
This protocol is a representative example for the synthesis of a deuterated β-nitro alcohol using this compound.
Materials:
-
Benzaldehyde
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add TBAF solution (0.1 mmol, 0.1 mL of 1 M solution) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (2 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, 1-phenyl-2-nitropropan-1-ol-2-d₁.
Protocol 2: Deuterium (²H) NMR Analysis
Instrumentation and Parameters:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a deuterium probe.
-
Solvent: Chloroform (CHCl₃) or another suitable non-deuterated solvent.
-
Reference: The residual solvent peak can be used as a reference.
-
Acquisition Parameters:
-
Pulse sequence: Standard one-pulse sequence.
-
Number of scans: 128 or more, depending on the sample concentration, to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 2 seconds.
-
Sample Preparation:
-
Dissolve 10-20 mg of the purified product in approximately 0.6 mL of the chosen non-deuterated NMR solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis:
-
Acquire the ²H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the observed deuterium signal(s). The chemical shift of the deuterium will be very similar to the chemical shift of a proton in the same chemical environment.
Data Presentation
The following table summarizes the expected ²H NMR data for the product of the Henry reaction between benzaldehyde and this compound.
| Compound | Deuterated Position | Expected ²H Chemical Shift (ppm) | Multiplicity |
| 1-Phenyl-2-nitropropan-1-ol-2-d₁ | -CD(CH₃)NO₂ | ~4.5 - 5.0 | Singlet |
Note: The exact chemical shift can vary depending on the solvent and the diastereomers formed. The multiplicity is expected to be a singlet as there are no adjacent deuterium atoms to cause splitting.
Visualizations
Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow from synthesis to characterization.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Nitroethane-1,1-d2 Labeled Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in mass spectrometry (MS) for tracing the metabolic fate of compounds and for quantitative analysis. Nitroethane-1,1-d2, a deuterated analog of nitroethane, serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic studies of enzymes that metabolize nitroalkanes. The deuterium labels provide a distinct mass shift, allowing for the differentiation of the compound and its metabolites from endogenous molecules.
These application notes provide detailed protocols for the analysis of this compound and its potential metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Hypothetical Metabolic Pathway of Nitroethane
The metabolism of nitroalkanes can proceed through various enzymatic pathways. A plausible metabolic pathway for nitroethane involves oxidation and reduction reactions. The following diagram illustrates a hypothetical pathway that can be investigated using this compound.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow
A general workflow for the analysis of this compound labeled products from biological samples is depicted below. This workflow outlines the major steps from sample collection to data analysis.
Caption: General experimental workflow for MS analysis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a study investigating the metabolism of this compound. The data is presented for both GC-MS and LC-MS/MS analyses, showcasing the expected mass-to-charge ratios (m/z) for the parent compound and its potential metabolites.
Table 1: GC-MS Analysis of this compound and Volatile Metabolites
| Analyte | Retention Time (min) | Monitored Ions (m/z) |
| This compound | 5.2 | 77, 48, 32 |
| Acetaldehyde-d1 | 3.1 | 45, 44, 30 |
| Ethylamine-1,1-d2 | 4.5 | 47, 46, 32 |
Table 2: LC-MS/MS Analysis of this compound and Polar Metabolites
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 2.8 | 78.05 [M+H]+ | 60.04, 48.03 |
| Acetate-d1 | 1.5 | 60.03 [M-H]- | 43.02 |
| Acetaldehyde oxime-d2 | 2.1 | 62.05 [M+H]+ | 44.04 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Metabolites
This protocol is suitable for the analysis of this compound and its volatile metabolites, such as acetaldehyde-d1 and ethylamine-1,1-d2, in biological matrices like blood or urine.
1. Sample Preparation (Headspace Analysis):
-
Collect 1 mL of blood or urine in a headspace vial.
-
Add 1 mL of saturated sodium chloride solution to the vial to increase the volatility of the analytes.
-
Add an appropriate internal standard (e.g., propane-d6).
-
Seal the vial tightly with a PTFE/silicone septum.
-
Incubate the vial at 60°C for 15 minutes in a headspace autosampler.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Inlet: Split/splitless, operated in split mode (10:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 1.
Protocol 2: LC-MS/MS Analysis of Polar Metabolites
This protocol is designed for the sensitive and selective quantification of this compound and its more polar metabolites, such as acetate-d1, in plasma or tissue homogenates.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., acetic acid-d4).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
IonSpray Voltage: +5500 V (positive), -4500 V (negative)
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Conclusion
The provided protocols offer robust and reliable methods for the mass spectrometric analysis of this compound and its labeled products in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific metabolites of interest and their physicochemical properties. Proper sample preparation is critical for achieving accurate and reproducible results. These application notes serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and related disciplines.
Application Notes and Protocols for Enzymatic Reaction Studies Using Nitroethane-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nitroethane-1,1-d2 in enzymatic reaction studies, particularly focusing on the investigation of kinetic isotope effects (KIEs) to elucidate enzyme mechanisms. The protocols detailed below are centered around nitroalkane oxidase (NAO) from Fusarium oxysporum as a model system.
Introduction
The study of enzyme mechanisms is fundamental to drug discovery and development. A powerful tool in these investigations is the use of isotopically labeled substrates to probe reaction pathways and identify rate-determining steps. This compound, a deuterated isotopologue of nitroethane, is particularly valuable for studying enzymes that catalyze reactions involving the cleavage of a C-H bond at the C1 position of nitroethane. By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can calculate the kinetic isotope effect (KIE), which provides significant insights into the transition state of the reaction.
Nitroalkane oxidase (NAO) is a flavoprotein that catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones, with the concomitant production of nitrite and hydrogen peroxide. The reaction is initiated by the abstraction of a proton from the carbon-bearing the nitro group, making it an ideal system for KIE studies with this compound.
Quantitative Data Summary
The following table summarizes key kinetic parameters obtained from studies with nitroalkane oxidase and nitroethane/Nitroethane-1,1-d2. The kinetic isotope effect is reported as Dk = kH/kD, where kH is the rate constant for nitroethane and kD is the rate constant for this compound.
| Parameter | Substrate | Value | Conditions | Reference |
| Km | Nitroethane | 1.00 mM | pH 8.0 | [1] |
| D(V/K) | This compound | 7.5 | pH-independent | [2][3] |
| DVmax | This compound | 1.4 | pH 8.2 | [2][3] |
| DVmax | This compound | 7.4 | Below pH 5 | [2][3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a base-catalyzed hydrogen-deuterium exchange reaction.
Materials:
-
Nitroethane
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Dichloromethane (anhydrous)
-
Magnesium sulfate (anhydrous)
Protocol:
-
To a round-bottom flask, add nitroethane and a significant molar excess of deuterium oxide.[4]
-
Add a catalytic amount of sodium deuteroxide in D₂O to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours to allow for complete H/D exchange at the C1 position.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the quartet corresponding to the CH₂ group of nitroethane.
-
Once the exchange is complete, neutralize the reaction mixture with a suitable deuterated acid (e.g., DCl in D₂O).
-
Extract the this compound into anhydrous dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Confirm the isotopic purity by mass spectrometry and NMR spectroscopy.
Purification of Nitroalkane Oxidase from Fusarium oxysporum
Recombinant nitroalkane oxidase can be expressed in E. coli and purified to homogeneity.[5][6]
Materials:
-
E. coli cell paste expressing recombinant NAO
-
Lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA and 1 mM PMSF)
-
DEAE-Sepharose chromatography column
-
Elution buffer (e.g., a linear gradient of KCl in the lysis buffer)
-
Dialysis buffer (e.g., 25 mM potassium phosphate, pH 7.0, 1 mM EDTA)
Protocol:
-
Resuspend the E. coli cell paste in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Load the supernatant onto a DEAE-Sepharose column equilibrated with lysis buffer.
-
Wash the column extensively with lysis buffer to remove unbound proteins.
-
Elute the NAO using a linear gradient of KCl.
-
Collect fractions and assay for NAO activity.
-
Pool the active fractions and dialyze against the dialysis buffer.
-
Concentrate the purified enzyme and store it at -80 °C.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Spectrophotometric Assay for Nitroalkane Oxidase Activity
The activity of nitroalkane oxidase can be monitored by following the production of hydrogen peroxide using a coupled enzyme assay with horseradish peroxidase (HRP).
Materials:
-
Purified nitroalkane oxidase
-
Nitroethane or this compound solution
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic HRP substrate (e.g., o-dianisidine)
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, HRP, and the chromogenic substrate.
-
Add the nitroethane or this compound solution to the cuvette to the desired final concentration.
-
Initiate the reaction by adding a small amount of purified nitroalkane oxidase.
-
Immediately monitor the change in absorbance at the wavelength appropriate for the oxidized chromogenic substrate (e.g., 460 nm for oxidized o-dianisidine) using a spectrophotometer.
-
Record the initial rate of the reaction (the linear portion of the absorbance vs. time plot).
-
To determine the kinetic parameters (Km and Vmax), vary the substrate concentration while keeping the enzyme concentration constant.
-
To determine the kinetic isotope effect, measure the initial rates with both nitroethane and this compound under identical conditions.
Visualizations
Enzymatic Reaction Pathway
Caption: Overall reaction catalyzed by Nitroalkane Oxidase.
Experimental Workflow for KIE Studies
Caption: Experimental workflow for determining the kinetic isotope effect.
References
- 1. Purification and properties of nitroalkane oxidase from Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of nitroalkane oxidase: 2. pH and kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 13031-33-9 | Benchchem [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Cloning of nitroalkane oxidase from Fusarium oxysporum identifies a new member of the acyl-CoA dehydrogenase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Utilizing Nitroethane-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Nitroethane-1,1-d2 in studying reaction mechanisms, particularly through the analysis of kinetic isotope effects (KIEs). The protocols focus on two primary applications: the study of base-catalyzed deprotonation and the investigation of enzyme-catalyzed oxidation reactions.
Application Note 1: Determination of the Kinetic Isotope Effect for the Base-Catalyzed Deprotonation of Nitroethane
Introduction
The deprotonation of nitroalkanes is a fundamental reaction in organic chemistry. By substituting the acidic α-protons with deuterium, as in this compound, it is possible to determine the primary kinetic isotope effect (kH/kD). This value provides insight into the transition state of the reaction, particularly the extent of C-H bond breaking in the rate-determining step. A significant primary KIE (typically > 2) is indicative of C-H bond cleavage being the rate-limiting step.
Experimental Protocol
This protocol describes the use of UV-Vis spectrophotometry to monitor the deprotonation of nitroethane and this compound. The formation of the nitronate anion, which is UV-active, allows for the determination of the reaction rate.
Materials
-
Nitroethane
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Buffer solution (e.g., phosphate or borate buffer, pH range 8-10)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stopped-flow apparatus (for fast reactions)
Procedure
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of nitroethane and this compound in the chosen buffer. A typical starting concentration is 10 mM.
-
Prepare a stock solution of the base (e.g., 0.1 M NaOH) in the same buffer.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the nitronate anion (typically around 230-240 nm).
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
-
Kinetic Run (Manual Mixing for Slower Reactions):
-
Add a known volume of the buffer to a quartz cuvette.
-
Initiate the reaction by adding a small volume of the nitroalkane stock solution and rapidly mixing.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Kinetic Run (Stopped-Flow for Fast Reactions):
-
Load one syringe of the stopped-flow instrument with the nitroalkane solution and the other with the base solution.
-
Initiate the rapid mixing and data acquisition. The instrument will record the absorbance change in the milliseconds to seconds timeframe.
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
Under pseudo-first-order conditions (i.e., [Base] >> [Nitroalkane]), the observed rate constant (k_obs) can be obtained by fitting the absorbance data to a single exponential function: A(t) = A_final - (A_final - A_initial) * exp(-k_obs * t)
-
Repeat the experiment for both nitroethane (to determine kH) and this compound (to determine kD).
-
-
Calculation of the Kinetic Isotope Effect:
-
The primary kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.
-
Data Presentation
| Compound | [Substrate] (mM) | [Base] (M) | Temperature (°C) | k_obs (s⁻¹) |
| Nitroethane | 1 | 0.01 | 25 | Value |
| This compound | 1 | 0.01 | 25 | Value |
Application Note 2: Investigating the Mechanism of Nitroalkane Oxidase using this compound
Introduction
Nitroalkane oxidase is an enzyme that catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones. Understanding the mechanism of this enzyme is crucial for potential applications in biocatalysis and drug development. This compound is a valuable tool for probing the rate-limiting step of the enzymatic reaction. A significant KIE on the enzymatic rate (Vmax) or the specificity constant (Vmax/Km) indicates that the abstraction of the α-proton is a key kinetic bottleneck. Published studies have shown a KIE of approximately 9.2 for the deprotonation of nitroethane by nitroalkane oxidase, suggesting a significant contribution of quantum tunneling to the reaction.[1]
Experimental Protocol
This protocol outlines a method for determining the steady-state kinetic parameters and the KIE for the reaction of nitroalkane oxidase with nitroethane and this compound. The reaction can be monitored by following the consumption of oxygen using an oxygen electrode or by a coupled assay that detects the production of the aldehyde.
Materials
-
Purified nitroalkane oxidase
-
Nitroethane
-
This compound
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Oxygen electrode or a suitable coupled enzyme system (e.g., aldehyde dehydrogenase and NAD⁺)
-
UV-Vis spectrophotometer (for coupled assay)
Procedure
-
Enzyme Assay (Oxygen Consumption Method):
-
Calibrate the oxygen electrode at the desired temperature (e.g., 25 °C) with air-saturated buffer.
-
Add a known volume of buffer to the reaction chamber.
-
Add a specific amount of nitroalkane oxidase to the chamber.
-
Initiate the reaction by injecting a small volume of a stock solution of either nitroethane or this compound.
-
Record the decrease in oxygen concentration over time. The initial rate is the slope of this trace.
-
-
Enzyme Assay (Coupled Spectrophotometric Method):
-
Prepare a reaction mixture containing buffer, NAD⁺, and aldehyde dehydrogenase.
-
Add nitroalkane oxidase to the mixture.
-
Initiate the reaction by adding the nitroalkane substrate (nitroethane or this compound).
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH. The initial rate is the initial slope of the absorbance versus time plot.
-
-
Determination of Kinetic Parameters:
-
Measure the initial rates at various substrate concentrations for both nitroethane and this compound.
-
Fit the initial rate versus substrate concentration data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for each substrate.
-
-
Calculation of the Kinetic Isotope Effect:
-
The KIE on Vmax is calculated as (Vmax)_H / (Vmax)_D.
-
The KIE on Vmax/Km is calculated as (Vmax/Km)_H / (Vmax/Km)_D.
-
Data Presentation
| Substrate | Km (mM) | Vmax (μmol/min/mg) | Vmax/Km (M⁻¹s⁻¹) |
| Nitroethane | Value | Value | Value |
| This compound | Value | Value | Value |
Mandatory Visualizations
Caption: Workflow for determining the kinetic isotope effect.
Caption: Deprotonation reaction pathway for KIE analysis.
References
Troubleshooting & Optimization
"common issues with Nitroethane-1,1-d2 in NMR solvents"
Welcome to the technical support center for Nitroethane-1,1-d2. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this deuterated compound in NMR solvents.
Troubleshooting Guide
This guide addresses common issues encountered during NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source of these signals?
A1: Unexpected peaks in the ¹H NMR spectrum of this compound (CH₃CD₂NO₂) typically arise from isotopic impurities or solvent contamination.
-
Isotopic Impurities: Commercial this compound may contain residual non-deuterated (CH₃CH₂NO₂) and partially-deuterated (CH₃CHDNO₂) species. The presence of these impurities will result in characteristic multiplets in the spectrum.
-
Solvent Impurities: Residual protons in the deuterated solvent, dissolved water (H₂O), or other common laboratory solvents (e.g., acetone, ethyl acetate) are common contaminants.
Refer to the table below to identify the signals of this compound and its common isotopic impurities.
Q2: The signal for the methyl (CH₃) group appears as a singlet, but I also see a small triplet and doublet nearby. What does this indicate?
A2: This pattern is indicative of a mixture of deuterated and non-deuterated species.
-
Singlet: The strong singlet corresponds to the methyl group of your desired compound, this compound (CH₃CD₂NO₂). The deuterium atoms on the adjacent carbon do not cause significant splitting in the ¹H spectrum.
-
Triplet: A triplet in this region is characteristic of the methyl group of non-deuterated nitroethane (CH₃CH₂NO₂), where the methyl protons are split by the two adjacent methylene protons.
-
Doublet: A doublet indicates the presence of the partially-deuterated species (CH₃CHDNO₂), where the methyl protons are split by the single adjacent proton.
Q3: The intensity of my analyte signals is decreasing over time, especially in methanol-d4 or D₂O. Why is this happening?
A3: This is likely due to Hydrogen-Deuterium (H/D) exchange. The hydrogen atoms on the carbon adjacent to the nitro group are acidic and can be exchanged for deuterium from protic solvents like methanol-d4 and D₂O. This is especially true for the remaining proton in the CH₃CHDNO₂ impurity. This exchange can be accelerated by the presence of basic impurities. To avoid this, use aprotic and neutral NMR solvents like CDCl₃, acetone-d6, or DMSO-d6.
Q4: I see a broad peak in my spectrum that is not attributable to my compound. What could it be?
A4: A broad peak is often due to the presence of water (H₂O) in the NMR solvent. Deuterated solvents can be hygroscopic and absorb moisture from the atmosphere. To confirm the presence of water, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum. The water peak should either disappear or shift its position due to exchange with D₂O.
Frequently Asked Questions (FAQs)
Q: What is the expected ¹H NMR spectrum for pure this compound?
A: Pure this compound (CH₃CD₂NO₂) should exhibit a single sharp singlet in the ¹H NMR spectrum, corresponding to the three protons of the methyl group. The typical chemical shift is around 1.6 ppm, but this can vary slightly depending on the solvent and concentration.
Q: What is the best NMR solvent for analyzing this compound?
A: Aprotic, neutral deuterated solvents are recommended to prevent H/D exchange. Chloroform-d (CDCl₃), acetone-d6, and dimethyl sulfoxide-d6 (DMSO-d6) are excellent choices. Protic solvents like methanol-d4 and deuterium oxide (D₂O) should be avoided if signal stability over time is critical.
Q: How should I store this compound and my NMR solvents to ensure purity?
A: Store this compound and all deuterated solvents in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Keep containers tightly sealed to prevent the ingress of atmospheric moisture.
Q: My sample of this compound has a pale yellow color. Is it still usable?
A: A pale yellow color is often acceptable and may not indicate significant degradation for NMR purposes.[2] However, a dark yellow or brown color could suggest the presence of impurities or degradation products. It is always best to check the purity by acquiring a preliminary NMR spectrum.
Data Presentation
Table 1: ¹H NMR Chemical Shifts and Multiplicities of Nitroethane and its Isotopologues in CDCl₃
| Compound | Group | Approx. Chemical Shift (ppm) | Multiplicity |
| This compound (desired) | CH₃ | ~1.58 | Singlet |
| Nitroethane (non-deuterated) | CH₃ | ~1.58 | Triplet |
| CH₂ | ~4.43 | Quartet | |
| Nitroethane-1-d1 (partially-d) | CH₃ | ~1.58 | Doublet |
| CHD | ~4.42 | Triplet |
Note: Chemical shifts can vary with concentration and the specific batch of deuterated solvent.[3]
Experimental Protocols
Protocol 1: Preparation of an NMR Sample of this compound
-
Solvent Selection: Choose a suitable aprotic deuterated solvent (e.g., CDCl₃, acetone-d6). Ensure the solvent is of high purity and has been stored under dry conditions.
-
Sample Preparation:
-
In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
If an internal standard is required, add a small amount of a suitable standard (e.g., tetramethylsilane, TMS).
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation and moisture absorption.
-
-
Analysis:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common NMR issues with this compound.
Caption: H/D exchange pathway for a common impurity in protic NMR solvents.
References
Technical Support Center: Purification of Nitroethane-1,1-d2 Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Nitroethane-1,1-d2.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of purified product | Incomplete reaction or side reactions. | Optimize the deuteration reaction conditions (temperature, catalyst, reaction time). Analyze the crude product by GC-MS or NMR to identify major byproducts and adjust the purification strategy accordingly. |
| Loss of product during purification. | For distillation, ensure the fractionating column is well-insulated to maintain a proper temperature gradient. For chromatography, select a solvent system that provides good separation (Rf value of ~0.3-0.4 for the product on TLC) to avoid broad, overlapping fractions. | |
| Product is contaminated with starting material (Nitroethane) | Incomplete deuteration. | If the boiling points are very close, fractional distillation may be challenging. Consider using preparative gas chromatography (GC) for small scales or column chromatography with a carefully optimized solvent system. |
| Product contains unknown impurities | Side reactions during synthesis or decomposition. | Characterize impurities using GC-MS and NMR. Common impurities could include other nitroalkanes, oxidation products, or residual solvents. Adjust the purification method based on the properties of the identified impurities. |
| Distillation is slow or inefficient | Improper heating or insulation. | Use a heating mantle with a stirrer for even heating. Insulate the distillation flask and fractionating column with glass wool or aluminum foil to minimize heat loss. |
| Column flooding or channeling. | Ensure the packing in the fractionating column is uniform. Adjust the heating rate to avoid excessive vapor velocity. | |
| Poor separation in column chromatography | Inappropriate solvent system. | Develop a solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give a clear separation of spots with the product having an Rf value between 0.3 and 0.5.[1][2][3][4] |
| Column overloading. | The amount of crude product should be appropriate for the size of the column. A general rule is to use about 20-50 times the weight of adsorbent (silica gel or alumina) to the weight of the sample.[3] | |
| Improperly packed column. | Ensure the column is packed uniformly without any cracks or channels to prevent poor separation.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities can include:
-
Unreacted Nitroethane: Due to incomplete deuteration.
-
Partially deuterated Nitroethane (Nitroethane-1-d1): Also from incomplete deuteration.
-
Solvents: Residual solvents from the reaction, such as diethyl ether, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).
-
Side-products: Depending on the synthetic route, these could include other nitroalkanes or oxidation products. For instance, if using a haloethane precursor, residual haloethanes could be present. If ethyl nitrite is used in the synthesis, it could also be a potential impurity.
Q2: Which purification method is better for this compound, fractional distillation or column chromatography?
A2: The choice of purification method depends on the nature and boiling points of the impurities.
-
Fractional Distillation is effective for separating components with different boiling points. It is particularly useful for removing solvents and impurities with significantly lower or higher boiling points than this compound.
-
Column Chromatography separates compounds based on their polarity. It is advantageous when the boiling points of the product and impurities are very close, or for removing non-volatile impurities.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components in your sample and their molecular weights, which can confirm the presence of deuteration and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of a signal at the chemical shift corresponding to the C1 protons of nitroethane (around 4.4 ppm) indicates successful deuteration. The integration of any residual proton signal at this position can be used to quantify the level of deuteration.
-
¹³C NMR: The chemical shifts of the carbon atoms will be similar to those of nitroethane, but the signal for the deuterated carbon may show a characteristic triplet due to C-D coupling.
-
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.
Quantitative Data
Table 1: Boiling Points of this compound and Potential Impurities/Solvents
| Compound | Boiling Point (°C) |
| Diethyl Ether | 34.6[1] |
| Ethyl Nitrite | 17[3][4][6][7] |
| Tetrahydrofuran (THF) | 66 |
| Nitroethane | 114-115 |
| Water | 100 |
| Dimethylformamide (DMF) | 153 |
| Dimethyl Sulfoxide (DMSO) | 189[8] |
Note: The boiling point of this compound is expected to be very similar to that of non-deuterated Nitroethane.
Table 2: ¹H and ¹³C NMR Chemical Shifts for Nitroethane
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H (CH₃) | ~1.6 | Triplet |
| ¹H (CH₂) | ~4.4 | Quartet |
| ¹³C (CH₃) | ~12 | - |
| ¹³C (CH₂) | ~75 | - |
Note: In the ¹H NMR spectrum of pure this compound, the quartet at ~4.4 ppm should be absent. The presence of a small quartet at this chemical shift indicates incomplete deuteration. In the ¹³C NMR spectrum, the signal for the CD₂ group will be observed as a triplet due to coupling with deuterium.
Experimental Protocols
Fractional Distillation Protocol
This protocol is designed for the purification of this compound from a reaction mixture containing lower-boiling impurities like diethyl ether or THF, and potentially higher-boiling impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Ensure all glassware is dry.
-
Place a stir bar in the round-bottom flask.
-
-
Procedure:
-
Transfer the crude this compound reaction mixture to the round-bottom flask.
-
Begin heating the flask gently using a heating mantle.
-
Observe the temperature at the top of the column. Collect the first fraction, which will consist of lower-boiling impurities (e.g., diethyl ether, b.p. 34.6°C; THF, b.p. 66°C). The temperature should plateau during the distillation of each component.[6]
-
Once the temperature begins to rise again after the low-boiling fraction has been collected, change the receiving flask.
-
Carefully collect the fraction that distills at or near the boiling point of nitroethane (114-115°C). The temperature should remain stable during this collection.
-
Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
-
Analysis:
-
Analyze the collected fractions by GC-MS or NMR to determine their composition and purity.
-
Column Chromatography Protocol
This protocol is suitable for separating this compound from impurities with similar boiling points but different polarities.
-
Solvent System Selection:
-
Using TLC, test different solvent systems to find one that gives good separation of your product from impurities. A common starting point for nitroalkanes is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Aim for an Rf value of 0.3-0.5 for this compound.[1][2][3][4]
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of sample.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, ensuring there are no air bubbles or cracks.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.
-
If a gradient elution is needed, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting flowchart for purification issues.
References
- 1. Diethyl ether - Wikipedia [en.wikipedia.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. ethyl nitrite, 109-95-5 [thegoodscentscompany.com]
- 4. Ethyl Nitrite [drugfuture.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ethyl nitrite - Wikipedia [en.wikipedia.org]
- 7. lookchem.com [lookchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Deuterium Incorporation from Nitroethane-1,1-d2
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low deuterium incorporation when using Nitroethane-1,1-d2 in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated organic compound where the two hydrogen atoms on the carbon adjacent to the nitro group have been replaced with deuterium atoms. Its primary application is in organic synthesis as a building block for introducing a deuterated ethylamine or related functionalities into a target molecule. A common and significant application is its use in the Henry (or nitroaldol) reaction to form carbon-carbon bonds.[1][2] The resulting deuterated β-nitro alcohols are versatile intermediates that can be converted to other functional groups, such as β-amino alcohols or α-nitro ketones.[1][3]
Q2: What are the most common reasons for observing low deuterium incorporation from this compound?
The most frequent cause of low deuterium incorporation is unintended hydrogen-deuterium (H/D) exchange at the α-carbon position. This typically occurs under the basic conditions required for many of its key reactions, such as the Henry reaction.[1][4] The α-protons (or in this case, deuterons) of nitroalkanes are acidic, and their removal by a base is the first step in the reaction mechanism.[1] If there are proton sources present in the reaction medium (e.g., solvent, trace water, or the conjugate acid of the base), the intermediate nitronate can be protonated, leading to a loss of the deuterium label before the desired C-C bond formation occurs.
Q3: How can I accurately determine the level of deuterium incorporation in my product?
The two primary analytical techniques for quantifying deuterium incorporation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The disappearance or reduction in the intensity of the signal corresponding to the α-protons is a direct measure of deuterium incorporation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopic peaks, allowing for the calculation of the percentage of deuterium incorporation.
It is crucial to be aware of potential "back-exchange" during sample preparation or analysis, where deuterium may be lost and replaced by hydrogen.
Q4: Can the choice of base impact deuterium incorporation?
Absolutely. The type and amount of base are critical. A strong, non-nucleophilic base is often preferred to efficiently generate the nitronate anion without promoting side reactions. However, the conjugate acid of the base can serve as a proton source, facilitating H/D exchange. Using a catalytic amount of base can sometimes be sufficient, as the alkoxide product of the Henry reaction is also basic enough to deprotonate more nitroethane, perpetuating the cycle.[3] The use of hindered or specialized bases may be necessary to control the reaction.
Troubleshooting Guide for Low Deuterium Incorporation
This guide addresses specific issues that can lead to reduced deuterium content in your final product when using this compound, with a focus on the Henry reaction.
| Problem | Potential Cause | Recommended Solution |
| Low deuterium incorporation in the final product with starting material fully consumed. | H/D exchange with protic solvents. | Switch to an aprotic solvent such as THF, Toluene, or CH₂Cl₂. Ensure the solvent is rigorously dried before use. |
| H/D exchange with trace amounts of water. | Dry all glassware thoroughly. Use freshly distilled and dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Protonation of the nitronate intermediate by the conjugate acid of the base. | Use a catalytic amount of a strong, non-nucleophilic base. Consider using a base whose conjugate acid has a high pKa. Alternatively, deuterated bases can be used, although this can be cost-prohibitive. | |
| Reversibility of the Henry reaction. | The Henry reaction is reversible.[1][3] If the equilibrium is unfavorable, the nitronate can revert to the starting nitroalkane, increasing the chances for H/D exchange. To drive the reaction forward, consider removing the product as it forms (if feasible) or using conditions known to favor the forward reaction (e.g., specific catalysts). | |
| Incomplete reaction and low deuterium incorporation. | Insufficient basicity to deprotonate the nitroalkane. | Use a stronger base. Ensure the pKa of the base is sufficient to deprotonate the nitroalkane (pKa of nitroethane is ~8.6). |
| Unfavorable reaction equilibrium. | As mentioned, the equilibrium for the Henry reaction can be unfavorable, especially with ketones.[3] Consider using specialized catalysts (e.g., copper or zinc complexes) to improve the reaction rate and yield.[1] | |
| Formation of side products (e.g., nitroalkene). | Elimination of water from the β-nitro alcohol product. | This is often promoted by strong bases and higher temperatures.[4] Use milder basic conditions or a catalytic amount of base. Lowering the reaction temperature can also help. |
Experimental Protocols
General Protocol for a Henry Reaction with this compound to Maximize Deuterium Incorporation
This protocol provides a general guideline. Specific conditions will need to be optimized for your particular substrate.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry inert gas (Argon or Nitrogen).
-
Use anhydrous, aprotic solvents (e.g., THF, Toluene, CH₂Cl₂). It is recommended to distill them from an appropriate drying agent.
-
Ensure the aldehyde or ketone substrate is pure and dry.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and the chosen anhydrous aprotic solvent.
-
Cool the solution to the desired temperature (e.g., 0°C or -78°C) to control the reaction rate and minimize side reactions.
-
In a separate, dry flask, prepare a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Add the base (e.g., a catalytic amount of a strong, non-nucleophilic base like DBU or a stoichiometric amount of a milder base like triethylamine) to the solution of the carbonyl compound.
-
Slowly add the solution of this compound to the reaction mixture dropwise over a period of 15-30 minutes.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction carefully. To avoid introducing a proton source that could cause back-exchange, consider quenching with a deuterated acid source (e.g., D₂O or a solution of AcOD in D₂O) if the final protonation step is critical for deuterium retention.
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Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Analyze the purified product by ¹H NMR and Mass Spectrometry to determine the yield and the level of deuterium incorporation.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of the Henry reaction with this compound and potential pathway for deuterium loss.
References
Technical Support Center: Nitroethane-1,1-d2 in Organic Synthesis
Welcome to the technical support center for Nitroethane-1,1-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions regarding the use of this deuterated reagent in organic synthesis.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield in Henry (Nitroaldol) Reaction | 1. Unfavorable Equilibrium: The Henry reaction is reversible, which can lead to low product yield.[1] 2. Steric Hindrance: The aldehyde or ketone substrate may be sterically hindered. 3. Inappropriate Base: The base used may not be optimal for deprotonating this compound. | 1. Reaction Conditions Optimization: Use a stoichiometric amount of a non-nucleophilic base. Consider running the reaction at a lower temperature to favor the forward reaction. The use of a catalyst can also improve yields.[2] 2. Substrate Choice: If possible, use a less sterically hindered substrate. 3. Base Screening: Screen a variety of bases (e.g., organic amines like DBU, or inorganic bases like potassium carbonate) to find the optimal conditions for your specific substrate. |
| Formation of unexpected byproducts | 1. O-Alkylation: Instead of the desired C-alkylation, the nitronate intermediate may undergo O-alkylation.[3][4] 2. Over-alkylation: The product of the initial reaction may react further with another molecule of the electrophile.[3][4] 3. Elimination: The nitroaldol adduct can undergo elimination to form a nitroalkene, especially under harsh basic or acidic conditions. | 1. Solvent and Catalyst Choice: Polar aprotic solvents can sometimes favor C-alkylation. The use of certain transition metal catalysts has been shown to promote C-alkylation over O-alkylation.[3][5] 2. Stoichiometry Control: Use a slight excess of the nitroalkane to minimize over-alkylation.[6] 3. Mild Reaction Conditions: Employ mild bases and control the reaction temperature to suppress elimination. |
| Incomplete reaction or slow reaction rate | 1. Kinetic Isotope Effect (KIE): The C-D bond is stronger than a C-H bond, leading to a slower rate of deprotonation. This is a primary kinetic isotope effect. 2. Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate this compound. | 1. Adjust Reaction Time and Temperature: Longer reaction times or slightly elevated temperatures may be necessary to overcome the kinetic isotope effect. 2. Stronger Base: Consider using a stronger, non-nucleophilic base to facilitate deprotonation. |
| Difficulty in product purification | 1. Similar Polarity of Products and Byproducts: The desired product and side products (e.g., O-alkylated product, unreacted starting material) may have similar polarities, making chromatographic separation challenging. | 1. Derivatization: Consider derivatizing the desired product to alter its polarity for easier separation. 2. Alternative Purification Techniques: Explore other purification methods such as crystallization or distillation if applicable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in a Henry (Nitroaldol) reaction?
A1: The most common side reactions are similar to those of non-deuterated nitroethane and include:
-
Reversibility of the reaction: The Henry reaction is an equilibrium process, and the reverse reaction can lead to the formation of starting materials and reduced yield.[1]
-
Elimination: The resulting β-nitro alcohol can undergo dehydration to form a nitroalkene, particularly under basic conditions or during acidic workup.
-
Over-alkylation: With highly reactive aldehydes like formaldehyde, double addition can occur.[7]
Q2: How does the deuterium labeling in this compound affect its reactivity compared to unlabeled nitroethane?
A2: The primary difference lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As the cleavage of this bond is often the rate-determining step in reactions like the Henry reaction, the deprotonation of this compound will be slower than that of nitroethane. This can lead to a slower overall reaction rate.
Q3: I am observing a significant amount of an O-alkylated byproduct. How can I favor C-alkylation?
A3: O-alkylation is a common competing reaction with nitroalkanes.[3][4] To favor C-alkylation, you can try the following:
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Use of a catalyst: Certain transition metal catalysts, such as those based on nickel or copper, have been shown to promote C-alkylation.[3][5][8]
-
Solvent choice: Using aprotic polar solvents can sometimes favor C-alkylation.
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Counter-ion effect: The nature of the cation in the nitronate salt can influence the C/O alkylation ratio.
Q4: Can this compound undergo a Nef reaction? Are there any specific side reactions to be aware of?
A4: Yes, the nitronate salt formed from this compound can undergo the Nef reaction to yield the corresponding deuterated aldehyde.[9][10][11] Potential side reactions in the Nef reaction include the formation of:
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Hydroxamic acids: This is a common byproduct under certain acidic conditions.[9][11]
-
Carboxylic acids: If the reaction is performed directly with strong acid without pre-forming the nitronate salt, carboxylic acids can be formed.[12]
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Oximes: Under weakly acidic conditions, oxime formation can be a competing side reaction.[12][13]
The presence of deuterium is not expected to fundamentally change these side reaction pathways, but it might influence their rates due to secondary kinetic isotope effects.
Q5: How can I monitor the progress of a reaction involving this compound?
A5: You can monitor the reaction progress using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To observe the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify reactants, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting aldehyde/ketone signals and the appearance of product signals. ²H NMR can be used to track the deuterium label.
Experimental Protocols
General Procedure for the Henry (Nitroaldol) Reaction with this compound:
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To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., THF, CH3CN) at the desired temperature (e.g., 0 °C to room temperature), add this compound (1.1 eq).
-
Slowly add a solution of the base (e.g., DBU, 1.05 eq) in the same solvent.
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Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. DSpace [udspace.udel.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Nef reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Nef Reaction [organic-chemistry.org]
Technical Support Center: Interpreting Unexpected Results in Kinetic Isotope Effect Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in kinetic isotope effect (KIE) studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during KIE experiments, offering potential explanations and solutions in a question-and-answer format.
| Question ID | Question | Possible Causes and Troubleshooting Steps |
| KIE-T01 | Why is my primary deuterium KIE value less than 1 (an inverse KIE)? | An inverse KIE (kH/kD < 1) indicates that the deuterated reactant reacts faster than the protiated one. This can occur due to: • Increased bonding stiffness in the transition state: The transition state has a more constrained geometry than the ground state, leading to an increase in the vibrational force constants. This is particularly relevant for bending modes.[1] • Changes in hybridization: A change from sp2 hybridization in the reactant to sp3 in the transition state can lead to an inverse secondary KIE. • Equilibrium isotope effects: A pre-equilibrium step that favors the deuterated species can result in an overall inverse KIE if this step is not rate-limiting. |
| KIE-T02 | My observed KIE is much smaller than the theoretically predicted value for C-H bond cleavage. | A smaller than expected KIE can be due to: • The C-H bond cleavage is not the sole rate-determining step: Other steps, such as substrate binding or product release, may be partially or fully rate-limiting. The observed KIE is a composite of the intrinsic KIE and the "commitments to catalysis". • Non-linear transition state: A bent transition state for a proton transfer reaction can lead to a lower KIE compared to a linear transition state.[2] • Tunneling: While quantum tunneling can sometimes lead to very large KIEs, a mismatch between the experimental and calculated values could indicate that tunneling is a factor that was not accounted for in the theoretical model. |
| KIE-T03 | The KIE value changes significantly with temperature. | The temperature dependence of the KIE can provide valuable mechanistic information: • Breakdown of the semi-classical approximation: At low temperatures, quantum mechanical tunneling can become more significant, leading to a deviation from the expected Arrhenius behavior. • Shift in the rate-determining step: The rate-limiting step of a multi-step reaction can change with temperature, leading to a different observed KIE. • Changes in equilibrium constants: The equilibrium constant of a pre-equilibrium step can be temperature-dependent, which will affect the observed KIE. |
| KIE-T04 | I am observing a secondary KIE when I expected a primary KIE. | This observation suggests that the bond to the isotopically labeled atom is not broken in the rate-determining step. Instead, the isotopic substitution is influencing the energy of the transition state through other means: • Steric effects: The smaller vibrational amplitude of a C-D bond compared to a C-H bond can lead to different steric interactions in the transition state. • Hyperconjugation: Isotopic substitution at a position adjacent to a developing positive charge can affect the stability of the transition state through hyperconjugation. |
| KIE-T05 | My competitive and non-competitive KIE measurements give different results. | Competitive and non-competitive methods can probe different aspects of a reaction mechanism: • Competitive KIEs are generally more precise for small isotope effects and typically measure the ratio of Vmax/Km for the two isotopes. • Non-competitive KIEs measure the individual rates of the isotopically labeled and unlabeled substrates separately and can be used to determine the effect on Vmax and Km independently. A discrepancy can arise if the isotopic substitution affects Vmax and Km differently. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theory and practice of KIE studies.
| Question ID | Question | Answer |
| KIE-F01 | What is a "normal" kinetic isotope effect? | A "normal" KIE is when the reaction rate with the lighter isotope is faster than with the heavier isotope (e.g., kH/kD > 1). This is the more common scenario and is typically observed when a bond to the isotopically substituted atom is broken in the rate-determining step.[1] |
| KIE-F02 | What is the difference between a primary and a secondary KIE? | A primary KIE is observed when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step, but still influences the reaction rate through electronic or steric effects. |
| KIE-F03 | How large can a primary deuterium KIE be? | For the cleavage of a C-H bond, the semi-classical limit for a primary deuterium KIE at room temperature is around 7-8. Values significantly larger than this are often taken as evidence for quantum mechanical tunneling. |
| KIE-F04 | What is an "intrinsic" KIE? | The intrinsic KIE is the isotope effect on a single, isolated chemical step (the bond-breaking step). The experimentally observed KIE is often "masked" by other kinetic steps in the reaction mechanism, such as substrate binding and product release. Mathematical models are often required to extract the intrinsic KIE from the observed KIE. |
| KIE-F05 | Can KIE studies be used in drug development? | Yes, KIE studies are a valuable tool in drug development. They can be used to: • Elucidate the mechanism of action of a drug. • Identify the site of metabolic attack on a drug molecule. By strategically replacing hydrogen with deuterium at metabolically vulnerable positions (the "deuterium-strengthened" drug), it is possible to slow down its metabolism, potentially improving its pharmacokinetic profile. |
Experimental Protocols
Detailed methodologies for key KIE experiments are provided below.
Non-Competitive Kinetic Isotope Effect Measurement
This method involves measuring the initial rates of reaction for the isotopically labeled and unlabeled substrates in separate experiments.
Methodology:
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Prepare Substrate Solutions: Prepare stock solutions of the unlabeled (light) and isotopically labeled (heavy) substrates of known concentrations.
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Prepare Reaction Mixtures: For each substrate, prepare a series of reaction mixtures with varying substrate concentrations. Ensure all other reaction components (e.g., enzyme, buffer, cofactors) are at constant concentrations.
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Initiate Reactions: Initiate the reactions by adding the final component (e.g., the enzyme or substrate).
-
Monitor Reaction Progress: Monitor the formation of product or disappearance of substrate over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC).
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Determine Initial Rates: Calculate the initial rate (v₀) for each substrate concentration from the linear portion of the progress curves.
-
Data Analysis: Plot the initial rates against substrate concentration for both the light and heavy substrates. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Vmax and Km) for each isotope.
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Calculate KIE: The KIE on Vmax is calculated as Vmax(light) / Vmax(heavy), and the KIE on Vmax/Km is calculated as (Vmax/Km)light / (Vmax/Km)heavy.
Competitive Kinetic Isotope Effect Measurement
This method involves reacting a mixture of the isotopically labeled and unlabeled substrates in the same reaction vessel.
Methodology:
-
Prepare Substrate Mixture: Prepare a solution containing a known ratio of the light and heavy isotopes of the substrate. The ratio should be close to 1:1 for optimal precision.
-
Initiate Reaction: Initiate the reaction by adding the enzyme or other initiating reagent.
-
Quench the Reaction: Allow the reaction to proceed to a specific extent (typically 10-20% completion for measuring the KIE on Vmax/Km) and then quench it to stop the reaction. It is crucial to also take a sample at time zero (before any reaction has occurred).
-
Isolate and Analyze: Isolate the remaining substrate or the product from the reaction mixture.
-
Determine Isotope Ratio: Determine the isotope ratio in the isolated substrate or product using a sensitive analytical technique such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculate KIE: The KIE on Vmax/Km can be calculated using the following equation:
KIE = log(1 - ƒ) / log(1 - ƒ * (Rp / R₀))
where:
-
ƒ is the fraction of the reaction completion.
-
Rp is the isotope ratio in the product.
-
R₀ is the isotope ratio in the starting material at time zero.
-
Mandatory Visualizations
Logical Flow for Interpreting KIE Values
Caption: A flowchart outlining the initial interpretation of kinetic isotope effect values.
Experimental Workflow for a Competitive KIE Measurement
Caption: A simplified workflow for a competitive kinetic isotope effect experiment.
Signaling Pathway Example: Simplified Enzyme-Catalyzed Reaction
Caption: A simplified model of an enzyme-catalyzed reaction with an isotope-sensitive step.
References
Technical Support Center: Addressing Water Contamination in Experiments with Deuterated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering water contamination in experiments involving deuterated compounds.
Troubleshooting Guides
Issue: A large, broad water peak is obscuring my signals of interest in the 1H NMR spectrum.
Possible Causes and Solutions:
-
Contaminated Deuterated Solvent: Even high-purity deuterated solvents can absorb atmospheric moisture once opened.[1][2]
-
Immediate Action: Use a fresh, unopened ampule or bottle of deuterated solvent if available.
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Solvent Drying: For solvents in resealable bottles, add activated 4 Å molecular sieves and allow the solvent to stand for at least 24 hours before use.[3][4] For more rigorous drying, especially for highly hygroscopic solvents like DMSO-d6, stirring over calcium hydride followed by vacuum distillation may be necessary.[4]
-
-
Wet NMR Tube and Glassware: Residual moisture on the surfaces of NMR tubes, pipettes, and other glassware is a common source of contamination.[1][5]
-
Protocol: Dry all glassware in an oven at approximately 150°C for at least 24 hours and allow it to cool in a desiccator or under an inert atmosphere.[1] For quick drying, rinse the glassware with acetone and allow it to evaporate completely.[6][7]
-
Best Practice: Before preparing your sample, rinse the NMR tube with a small amount of the deuterated solvent you will be using. This helps to exchange any residual protons from moisture on the glass surface.[1]
-
-
Atmospheric Moisture During Sample Preparation: Deuterated solvents can quickly absorb water from the air, especially on humid days.
-
Interstitial Water in NMR Tube Glass: The glass matrix of an NMR tube can trap water molecules.[4][5]
Issue: I've tried drying my solvent and glassware, but I still see a significant water peak.
Further Troubleshooting Steps:
-
Check Your Sample: The compound itself may be hygroscopic or contain residual water from a previous purification step.
-
Pipette and Pipette Bulb Contamination: Residual acetone or other solvents in pipette bulbs can introduce contaminants.[1]
-
Solution: Ensure pipettes are thoroughly dry. Consider drying a dedicated set of pipettes in the oven along with your other glassware.[8]
-
-
NMR Tube Cap: Contaminants can be leached from the NMR tube cap.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of water contamination in my experiments?
A1: The most common sources are the deuterated solvent itself (as they are often hygroscopic), atmospheric moisture absorbed during sample preparation, and residual water on the surfaces of glassware, including the NMR tube.[1][2][10] Your sample may also retain water from previous experimental steps.
Q2: How does water contamination affect my NMR spectrum?
A2: Water contamination introduces a peak in your ¹H NMR spectrum (from H₂O or HDO) that can obscure signals from your compound of interest.[11][12] The chemical shift of the water peak is variable and depends on the solvent, temperature, and concentration of other species in the sample.[13] In some cases, a very large water signal can also affect the overall quality of the spectrum by impacting the receiver gain.[14]
Q3: What is the typical chemical shift of the residual water peak in common deuterated solvents?
A3: The chemical shift of the water peak can vary. The following table provides approximate ¹H chemical shifts for residual water in several common deuterated solvents. Note that these values can be affected by temperature and solute.[13]
| Deuterated Solvent | Approximate ¹H Chemical Shift of Water (ppm) |
| Acetone-d₆ | 2.84 |
| Acetonitrile-d₃ | 2.13 |
| Benzene-d₆ | 0.40 |
| Chloroform-d (CDCl₃) | 1.56 |
| Deuterium Oxide (D₂O) | 4.79 |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 3.33 |
| Methanol-d₄ | 4.87 |
| Toluene-d₈ | 0.43 |
Data synthesized from multiple sources.[13]
Q4: Are there any NMR pulse programs that can suppress the water signal?
A4: Yes, many modern NMR spectrometers are equipped with solvent suppression pulse sequences (e.g., presaturation, WATERGATE).[8][15] These techniques can irradiate and saturate the water resonance, reducing its intensity in the resulting spectrum. However, be aware that these methods can sometimes partially suppress signals that are very close to the water peak.[15]
Q5: How can I effectively dry my deuterated solvents?
A5: For routine applications, adding activated 4 Å molecular sieves to the solvent bottle and allowing it to sit for at least 24 hours is often sufficient.[3][4] For more demanding applications requiring extremely dry conditions, techniques such as stirring over a drying agent like calcium hydride followed by vacuum distillation are more effective.[4]
Q6: What is the best way to clean and dry my NMR tubes?
A6: After use, rinse NMR tubes with an appropriate solvent (e.g., acetone) to remove your sample, followed by a wash with a laboratory detergent and several rinses with deionized water.[6][16] To dry them, you can allow them to air dry, place them in an oven at ~150°C for several hours, or for quick drying, rinse with acetone and allow it to evaporate.[1][6][7] Store clean, dry NMR tubes in a desiccator.[8]
Experimental Protocols
Protocol 1: Drying Glassware for Water-Sensitive Experiments
-
Initial Cleaning: Wash all glassware (NMR tubes, pipettes, flasks, etc.) with a suitable laboratory detergent.
-
Rinsing: Rinse thoroughly with tap water, followed by at least three rinses with deionized water.[17]
-
Oven Drying: Place the glassware in an oven set to 140-150°C for a minimum of 24 hours.[1][18]
-
Cooling: Allow the glassware to cool to room temperature inside a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon) before use.[1][19]
Protocol 2: Preparing a Water-Free NMR Sample
-
Dry the Sample: Ensure your solid sample is free of residual solvents and water by drying it under high vacuum for several hours.[8]
-
Prepare the NMR Tube: Use a clean, dry NMR tube prepared according to Protocol 1. For highly sensitive experiments, consider using a tube that has been pre-soaked in D₂O.[4]
-
Work in an Inert Atmosphere: If possible, perform all subsequent steps in a glovebox or under a nitrogen blanket.[1]
-
Add the Sample: Weigh and add your dried sample to the NMR tube.
-
Add the Deuterated Solvent: Using a dry syringe, transfer the required volume of dry, deuterated solvent into the NMR tube.[1]
-
Capping and Mixing: Cap the NMR tube securely. Use a vortex mixer to dissolve the sample, avoiding shaking which can introduce contaminants from the cap.[1]
Visualizations
Caption: Workflow for minimizing water contamination in NMR sample preparation.
Caption: Logical troubleshooting steps for identifying and resolving water contamination.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uni-onward.com.tw [uni-onward.com.tw]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. How To [chem.rochester.edu]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. zeotope.com [zeotope.com]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. researchgate.net [researchgate.net]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
- 17. watersciences.unl.edu [watersciences.unl.edu]
- 18. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Reaction Yields with Nitroethane-1,1-d2
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Nitroethane-1,1-d2 in their synthetic protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your reaction yields. The primary consideration when using this compound is the kinetic isotope effect (KIE), which can lead to slower reaction rates and potentially lower yields if not properly addressed.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound significantly slower than with standard nitroethane?
A1: This is an expected consequence of the primary kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In many reactions involving nitroalkanes, such as the Henry (nitroaldol) reaction and Michael additions, the rate-determining step is the deprotonation of the α-carbon.[1][2] More energy is required to break the C-D bond, resulting in a slower reaction rate.
Q2: Will the slower reaction rate always lead to a lower yield?
A2: Not necessarily. A slower reaction rate means that the reaction will take longer to reach completion. If the reaction time is not extended, or other conditions are not optimized, a lower yield of the desired product may be obtained. By adjusting the reaction parameters, it is often possible to achieve yields comparable to the non-deuterated analogue.
Q3: How does the use of this compound affect the pKa of the α-protons?
Q4: Are there any specific safety precautions I should take when using this compound?
A4: this compound should be handled with the same precautions as standard nitroethane, which is a flammable liquid.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
Issue 1: Low or No Product Yield in a Henry (Nitroaldol) Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][4] With this compound, the deprotonation to form the nitronate anion is the slow step.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Insufficient Base Strength or Concentration | - Use a stronger base (e.g., switch from a tertiary amine to an alkoxide).- Increase the molar equivalents of the base. | The slightly higher pKa of this compound may require a stronger base to efficiently generate the nucleophilic nitronate anion. |
| Inadequate Reaction Time | - Extend the reaction time significantly (e.g., from 12 hours to 24-48 hours).- Monitor the reaction progress by TLC or NMR to determine the point of maximum conversion. | The KIE slows down the reaction rate, so more time is needed for the reaction to proceed to completion. |
| Reaction Temperature is Too Low | - Gradually increase the reaction temperature in increments of 10-20°C. | Increasing the temperature provides more energy to overcome the activation barrier for C-D bond cleavage. |
| Unfavorable Solvent | - Experiment with different solvents. Aprotic polar solvents like DMSO or DMF can sometimes accelerate these types of reactions. | The solvent can affect the stability of the transition state and the solubility of the reactants and intermediates. |
Issue 2: Incomplete Conversion in a Michael Addition Reaction
The Michael addition is the 1,4-conjugate addition of a nucleophile, in this case, the nitronate from this compound, to an α,β-unsaturated carbonyl compound.[5]
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Reversible Reaction Equilibrium | - Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., DBU).- Remove a byproduct if possible to drive the equilibrium forward. | The Michael addition can be reversible. Ensuring complete deprotonation of the nitroalkane can shift the equilibrium towards the product. |
| Steric Hindrance | - If using a sterically hindered Michael acceptor, consider a less hindered catalyst or a higher reaction temperature. | Steric hindrance can exacerbate the already slower reaction rate of the deuterated substrate. |
| Catalyst Inefficiency | - For catalyzed Michael additions, screen different catalysts, including organocatalysts or metal-based catalysts known to be effective for nitroalkane additions. | The chosen catalyst may not be sufficiently active to promote the reaction with the less reactive deuterated nucleophile. |
Data Presentation
While direct comparative yield data for a single reaction under identical conditions for both this compound and nitroethane is not extensively published, the following table illustrates typical yields for Henry reactions with non-deuterated nitroethane and various aldehydes. This can serve as a benchmark for optimizing your reactions with the deuterated analogue. Expect that achieving similar yields with this compound may require more vigorous conditions as outlined in the troubleshooting guide.
| Aldehyde | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Keratin | DMSO | 24 | 66 | [6] |
| 4-Nitrobenzaldehyde | Keratin | H₂O/TBAB | 48 | 73 | [6] |
| 4-Nitrobenzaldehyde | Metal-Organic Framework | - | 24 | 95 | [7] |
| 4-Chlorobenzaldehyde | Metal-Organic Framework | - | 36 | 82 | [7] |
| Benzaldehyde | Metal-Organic Framework | - | 48 | 65 | [7] |
Experimental Protocols
The following are general experimental protocols for the Henry and Michael reactions. Note: These protocols are for non-deuterated nitroethane and will likely require optimization (longer reaction times, stronger base, and/or higher temperature) for this compound.
General Protocol for a Henry Reaction
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) is added this compound (1.2 mmol).
-
The mixture is cooled to 0 °C, and the base (e.g., DBU, 1.2 mmol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 24-48 hours, while monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Protocol for a Michael Addition
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added the catalyst (e.g., an organocatalyst, 0.1 mmol).
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or cooled to -20 °C) for 24-72 hours, with monitoring by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography or subjected to an aqueous workup similar to the Henry reaction protocol.
Visualizations
Below are diagrams illustrating the key concepts and workflows discussed.
Caption: Troubleshooting workflow for low yield reactions.
Caption: Impact of deuteration on reaction activation energy.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 5. sctunisie.org [sctunisie.org]
- 6. Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Deuterated Molecules by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated molecules in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique challenges associated with analyzing these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when analyzing deuterated molecules with mass spectrometry?
A1: The primary challenges include:
-
Isotopic Pattern Overlap: The isotopic distribution of a deuterated molecule can overlap with the natural abundance isotopologues (e.g., ¹³C) of the non-deuterated molecule, complicating spectral interpretation.[1][2]
-
Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms on the molecule can exchange back to hydrogen atoms when exposed to protic solvents, leading to an underestimation of the deuterium incorporation.[3][4] This is a significant concern in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
-
Chromatographic Shifts: Deuterated compounds often exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts, which can impact quantification.[5][6]
-
In-source H/D Scrambling: Hydrogen and deuterium atoms can rearrange within the mass spectrometer's ion source, which can complicate the interpretation of fragmentation patterns.
-
Accurate Quantification: Achieving precise and accurate quantification can be challenging due to the above factors, as well as matrix effects that may not be fully corrected by a deuterated internal standard.[6]
Q2: Why do deuterated compounds sometimes elute earlier in reverse-phase liquid chromatography?
A2: The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule, including its polarity.[5] Deuterated compounds are often slightly less polar than their non-deuterated analogs. In reverse-phase chromatography, where the stationary phase is non-polar, less polar compounds interact less strongly and therefore elute earlier. This shift in retention time can be problematic for quantitative analysis if the deuterated internal standard does not perfectly co-elute with the analyte, especially in regions of ion suppression.[6]
Q3: What is "back-exchange" in Hydrogen-Deuterium Exchange (HDX-MS) and how can it be minimized?
A3: Back-exchange is the process where deuterium atoms that have been incorporated into a molecule (typically a protein) are replaced by hydrogen atoms from the solvent (e.g., the LC mobile phase) during the analysis.[3][4] This leads to an underestimation of the actual deuterium uptake. To minimize back-exchange, HDX-MS experiments are performed under specific conditions:
-
Low Temperature: Experiments are typically conducted at low temperatures (around 0°C) to slow down the exchange kinetics.[3][4]
-
Acidic pH: The LC separation is performed at an acidic pH (around 2.5), which is the point of minimum hydrogen exchange rate.[3][4]
-
Fast Chromatography: Rapid chromatographic separation minimizes the time the sample is exposed to protiated solvents.[3][7]
Q4: Can I use a deuterated compound as an internal standard for any mass spectrometry application?
A4: Deuterated compounds are excellent internal standards for many applications because they are chemically very similar to the analyte and can compensate for variations in sample preparation, injection volume, and matrix effects.[8] However, it's crucial to consider the potential for chromatographic separation from the analyte and to ensure the isotopic purity of the standard.[5][6][9] For some applications, a ¹³C or ¹⁵N-labeled internal standard might be preferred to avoid any potential for H/D exchange.
Troubleshooting Guides
Issue 1: Poor Quantification and Inconsistent Results
Symptom: You observe high variability in your quantitative results between replicates or batches. The response of your deuterated internal standard is not consistent.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Chromatographic Shift Between Analyte and Internal Standard | 1. Overlay the chromatograms of the analyte and the deuterated internal standard. 2. If a significant retention time shift is observed, optimize the chromatographic method to achieve co-elution.[5] 3. Consider using a ¹³C or ¹⁵N-labeled internal standard if co-elution cannot be achieved. |
| Differential Matrix Effects | 1. Even with a co-eluting internal standard, matrix components can sometimes affect the ionization of the analyte and standard differently.[6] 2. Perform a matrix effect study by comparing the analyte/internal standard response in a clean solution versus a sample matrix. 3. Improve sample clean-up procedures to remove interfering matrix components. |
| In-source H/D Exchange or Fragmentation | 1. Optimize ion source parameters (e.g., temperatures, voltages) to minimize in-source processes. 2. Infuse the deuterated standard alone to check for any loss of deuterium in the source. |
| Low Isotopic Purity of the Standard | 1. Verify the isotopic purity of your deuterated internal standard using high-resolution mass spectrometry.[9] 2. If the purity is low, it will affect the accuracy of your quantification. Obtain a standard with higher isotopic enrichment. |
Issue 2: Inaccurate Deuterium Incorporation Values in HDX-MS
Symptom: The calculated deuterium uptake seems lower than expected, or the results are not reproducible.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Significant Back-Exchange | 1. Ensure your entire workflow, from quenching to MS analysis, is maintained at low temperature (0-4°C) and acidic pH (~2.5).[3][4] 2. Minimize the time between quenching and injection. 3. Use a rapid LC gradient to reduce the analysis time.[7] |
| Poor Quality MS Data | 1. Ensure the mass spectrometer is properly calibrated and tuned for high resolution to accurately measure the isotopic distribution.[10] 2. Check for low signal intensity, which can make it difficult to accurately determine the centroid of the isotopic envelope.[1] Optimize sample concentration and instrument parameters. |
| Incorrect Data Processing | 1. Use specialized software designed for HDX-MS data analysis that can accurately calculate the centroid mass and correct for the natural abundance of isotopes.[11][12] 2. Verify that the software is correctly identifying the peptic peptides and their charge states. |
| Suboptimal Digestion | 1. In bottom-up HDX-MS, incomplete or variable digestion can lead to a complex mixture of peptides, making data analysis difficult. 2. Optimize the digestion conditions (e.g., enzyme concentration, digestion time) to ensure reproducible peptide mapping. |
Experimental Protocols
Key Experiment: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow
This protocol outlines the general steps for a bottom-up HDX-MS experiment to study protein conformation and dynamics.
-
Protein Sample Preparation: Prepare the protein of interest in a non-deuterated buffer at a suitable concentration.
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting the protein sample with a D₂O-based buffer.
-
Incubate the mixture for various time points (e.g., 10s, 1min, 10min, 1hr) to monitor the rate of deuterium uptake.
-
-
Quenching:
-
Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and reduces the temperature to ~0°C.[7] This is typically an acidic solution containing a denaturant.
-
-
Proteolytic Digestion:
-
Immediately after quenching, inject the sample onto an online immobilized pepsin column (or another acid-stable protease). The digestion is performed at low temperature to further minimize back-exchange.[7]
-
-
Peptide Separation:
-
The resulting peptides are trapped and then separated using a reverse-phase LC column with a fast gradient. The mobile phases are maintained at acidic pH and low temperature.
-
-
Mass Spectrometry Analysis:
-
The eluted peptides are ionized (typically by electrospray ionization) and analyzed by a high-resolution mass spectrometer.
-
-
Data Analysis:
-
The mass spectra are analyzed to determine the mass shift for each peptide at each time point. This mass shift corresponds to the amount of deuterium incorporated.
-
Specialized software is used to process the data, calculate deuterium uptake, and map the results onto the protein structure.[12]
-
Visualizations
Caption: A typical experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
References
- 1. Analysis of Overlapped and Noisy Hydrogen/Deuterium Exchange Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. youtube.com [youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unraveling Reaction Mechanisms: A Comparative Guide to Validation Techniques Featuring Nitroethane-1,1-d2
For researchers, scientists, and drug development professionals, the rigorous validation of a proposed reaction mechanism is a cornerstone of chemical and biological research. This guide provides a comprehensive comparison of experimental techniques used to elucidate reaction pathways, with a special focus on the application of isotopically labeled compounds like Nitroethane-1,1-d2. We will delve into the powerful insights offered by the kinetic isotope effect (KIE) and compare this method with other widely used techniques such as pre-steady-state kinetics, site-directed mutagenesis, X-ray crystallography, and computational modeling. This objective analysis is supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The Power of Isotopic Labeling: Validating Mechanisms with this compound
The use of isotopically labeled substrates provides a powerful tool for probing the intimate details of a reaction mechanism. By replacing one or more atoms with their heavier isotopes, researchers can induce a kinetic isotope effect (KIE), a change in the reaction rate that is highly sensitive to the bonding environment of the labeled atom in the transition state. This compound, in which the two hydrogen atoms at the C1 position are replaced with deuterium, is a valuable probe for reactions involving the cleavage of a C-H bond at this position.
A prominent example of its application is in the study of the flavoenzyme nitroalkane oxidase (NAO). This enzyme catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones. A key question in its mechanism is the nature of the rate-limiting step. By comparing the reaction rates of nitroethane and this compound, researchers can determine if the initial C-H bond cleavage is the slowest step in the catalytic cycle.
Experimental Data: Kinetic Isotope Effects in Nitroalkane Oxidase
The following table summarizes the kinetic isotope effects observed for the reaction catalyzed by nitroalkane oxidase with nitroethane and this compound under different conditions. The KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD).
| Parameter | Condition | kH/kD | Interpretation |
| D(V/K)ne | pH-independent | 7.5[1][2] | The C-H bond cleavage is the primary rate-determining step in the overall catalytic efficiency (Vmax/Km) of the enzyme with nitroethane. |
| DVmax | pH 8.2 | 1.4[1][2] | At this pH, steps other than C-H bond cleavage partially limit the maximum turnover rate of the enzyme. |
| DVmax | < pH 5 | 7.4[1][2] | At lower pH, the C-H bond cleavage becomes almost fully rate-limiting for the maximum turnover rate. |
| DVmax | pH 7, with imidazole | Approaches intrinsic value[1][2] | In the presence of an activator like imidazole, the C-H bond cleavage is fully rate-limiting for catalysis. |
These data strongly support a mechanism where the initial abstraction of a proton from the C1 position of nitroethane is a critical, and under certain conditions, the sole rate-limiting step.
A Comparative Analysis of Mechanistic Validation Techniques
While the use of this compound and the measurement of KIEs provide compelling evidence, a multi-faceted approach employing various techniques is often necessary for unequivocal mechanism validation. The following sections compare KIE analysis with other powerful methods, using the nitroalkane oxidase mechanism as a central example.
Kinetic Isotope Effect (KIE) using this compound
Principle: Measures the change in reaction rate upon isotopic substitution at a specific atomic position. A significant primary KIE (typically kH/kD > 2) indicates that the bond to the isotope is broken in the rate-determining step.
Advantages:
-
Provides direct evidence for bond breaking in the rate-limiting step.
-
Can be used to probe the transition state structure.
-
Relatively straightforward to interpret for primary KIEs.
Disadvantages:
-
Requires the synthesis of isotopically labeled substrates.
-
Interpretation can be complex if multiple steps contribute to the rate limitation.
-
Provides information only about the rate-limiting step.
Experimental Protocol:
-
Enzyme Assay: The activity of nitroalkane oxidase is measured spectrophotometrically by monitoring the formation of the product aldehyde or the consumption of a co-substrate like oxygen. Assays are performed under controlled conditions of pH, temperature, and buffer composition.
-
Substrate Preparation: Stock solutions of both nitroethane and this compound are prepared at identical concentrations.
-
Kinetic Measurements: The initial rates of the reaction are measured at various concentrations of both the unlabeled and deuterated substrates.
-
Data Analysis: The kinetic parameters (Vmax and Km) are determined for both substrates by fitting the data to the Michaelis-Menten equation. The KIE on V/K is calculated as (Vmax/Km)H / (Vmax/Km)D, and the KIE on Vmax is calculated as Vmax(H) / Vmax(D).
Pre-Steady-State Kinetics (Stopped-Flow Spectroscopy)
Principle: This technique allows for the observation of rapid, transient events in a reaction that occur before the steady-state is reached. By rapidly mixing reactants and monitoring the reaction on a millisecond timescale, one can directly observe the formation and decay of reaction intermediates.
Advantages:
-
Provides direct observation of intermediates.
-
Allows for the determination of rate constants for individual steps in the reaction pathway.
-
Can reveal the order of substrate binding and product release.
Disadvantages:
-
Requires specialized and expensive instrumentation (stopped-flow apparatus).
-
The signal change associated with the step of interest must be observable (e.g., a change in absorbance or fluorescence).
-
Data analysis can be complex, often requiring fitting to multi-exponential equations.
Experimental Protocol:
-
Instrumentation: A stopped-flow spectrophotometer or spectrofluorometer is used.
-
Reactant Loading: The enzyme and substrate solutions are loaded into separate syringes of the stopped-flow instrument.
-
Rapid Mixing: The solutions are rapidly mixed, and the reaction is initiated. The flow is then stopped, and the change in absorbance or fluorescence is monitored over time.
-
Data Acquisition: The kinetic trace (signal vs. time) is recorded.
-
Data Analysis: The trace is fitted to appropriate kinetic models (e.g., single or double exponential decay) to extract rate constants for the pre-steady-state steps.
Site-Directed Mutagenesis
Principle: This technique involves the targeted mutation of specific amino acid residues within the enzyme's active site. By observing the effect of these mutations on the enzyme's catalytic activity, one can infer the role of those residues in the reaction mechanism.
Advantages:
-
Provides information about the function of specific amino acid residues in catalysis.
-
Can be used to test hypotheses about the roles of active site residues in substrate binding, transition state stabilization, and proton transfer.
-
Can help to identify residues critical for catalysis.
Disadvantages:
-
Mutations can sometimes lead to global structural changes in the enzyme, making the results difficult to interpret.
-
The absence of an effect upon mutation does not definitively rule out a role for that residue.
-
Can be a time-consuming process involving molecular biology techniques.
Experimental Protocol:
-
Mutant Generation: The gene encoding the enzyme is mutated using techniques like PCR-based site-directed mutagenesis to change the codon for the desired amino acid.
-
Protein Expression and Purification: The mutant protein is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.
-
Kinetic Characterization: The catalytic activity of the mutant enzyme is characterized using the same kinetic assays as for the wild-type enzyme.
-
Comparative Analysis: The kinetic parameters (Vmax, Km, kcat/Km) of the mutant are compared to those of the wild-type enzyme to assess the impact of the mutation. In the case of nitroalkane oxidase, residues like those involved in proton abstraction or stabilizing the flavin cofactor would be targeted.[3][4][5]
X-ray Crystallography
Principle: This technique provides a high-resolution, three-dimensional structure of the enzyme. By obtaining structures of the enzyme in different states (e.g., apo, substrate-bound, inhibitor-bound), one can gain insights into the geometry of the active site and the interactions between the enzyme and its ligands.
Advantages:
-
Provides a detailed atomic-level picture of the enzyme's active site.
-
Can reveal the spatial arrangement of catalytic residues and the substrate.
-
Can guide the design of site-directed mutagenesis experiments.
Disadvantages:
-
Provides a static picture of the enzyme, which may not fully represent the dynamic nature of catalysis.[6]
-
Obtaining high-quality crystals of the enzyme, especially with bound substrates or intermediates, can be challenging.[1]
-
The crystal structure may not always reflect the solution structure.[6]
Experimental Protocol:
-
Crystallization: The purified enzyme is crystallized under specific conditions of buffer, precipitant, and temperature.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the enzyme.
-
Model Building and Refinement: An atomic model of the enzyme is built into the electron density map and refined to obtain the final structure. To study the nitroalkane oxidase mechanism, one might try to crystallize the enzyme with a substrate analog or an inhibitor to mimic the enzyme-substrate complex.[7]
Computational Modeling
Principle: Computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can be used to model the reaction mechanism at a theoretical level. These methods can calculate the energies of reactants, products, and transition states, providing insights into the reaction pathway and the factors that influence it.
Advantages:
-
Can provide detailed information about the transition state structure and energetics.
-
Allows for the exploration of different possible reaction pathways.
-
Can complement experimental data and provide a more complete picture of the mechanism.
Disadvantages:
-
The accuracy of the results depends on the level of theory and the quality of the model used.
-
Can be computationally expensive, especially for large enzyme systems.
-
Requires specialized software and expertise.
Experimental Protocol (Workflow):
-
Model Building: A model of the enzyme's active site, including the substrate and key catalytic residues, is constructed based on the X-ray crystal structure.
-
Quantum Mechanical (QM) Calculations: QM methods are used to calculate the energies of the reactants, products, and transition states for the proposed reaction steps. This can be used to determine the activation energy and predict the KIE.
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the enzyme and the substrate in the active site, providing insights into substrate binding and conformational changes.
-
Comparison with Experimental Data: The results of the computational a nalysis are compared with experimental data (e.g., KIEs, rate constants) to validate the proposed mechanism.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for KIE determination and the logical relationship between the different validation techniques.
Caption: Experimental workflow for determining the kinetic isotope effect.
Caption: Interplay of techniques for validating a reaction mechanism.
Conclusion: An Integrated Approach to Mechanism Validation
The validation of a reaction mechanism is a multifaceted endeavor that benefits from an integrated approach. While the use of this compound to determine the kinetic isotope effect provides powerful and direct evidence for the involvement of C-H bond cleavage in the rate-limiting step of the nitroalkane oxidase reaction, a comprehensive understanding is best achieved by combining this technique with other experimental and computational methods.
Pre-steady-state kinetics can reveal the individual steps of the reaction, site-directed mutagenesis can elucidate the roles of key active site residues, X-ray crystallography provides a static snapshot of the active site, and computational modeling can offer a dynamic and energetic perspective of the entire reaction pathway. By leveraging the strengths of each of these techniques, researchers can build a robust and detailed picture of the reaction mechanism, paving the way for a deeper understanding of enzyme catalysis and the rational design of novel drugs and biocatalysts.
References
- 1. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders [mdpi.com]
- 2. Mechanism of nitroalkane oxidase: 2. pH and kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Active Site Residues of Nitroalkane Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and site-directed mutagenesis of a nitroalkane oxidase from Streptomyces ansochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of active site residues of nitroalkane oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Your Crystal Structure Will Not Tell You about Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, purification and preliminary X-ray crystallographic analysis of nitroalkane oxidase (NAO) from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Reagents: Featuring Nitroethane-1,1-d2
Isotopic labeling is an indispensable technique in modern pharmaceutical research and drug development. By replacing specific atoms in a molecule with their stable heavy isotopes, researchers can meticulously track the metabolic fate of drugs, elucidate reaction mechanisms, and enhance analytical precision. Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable. Its introduction into a drug molecule can alter metabolic pathways, often leading to improved pharmacokinetic profiles—a phenomenon known as the Kinetic Isotope Effect.[1][2] Furthermore, deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry, significantly improving assay accuracy.[3][4]
This guide provides a comparative overview of various isotopic labeling strategies, with a special focus on Nitroethane-1,1-d2, a deuterated building block used for the precise installation of a labeled ethyl group. We will explore its performance in contrast to other common labeling reagents and methods, supported by experimental data and detailed protocols for the target audience of researchers, scientists, and drug development professionals.
This compound: A Precision Tool for Deuteration
This compound (CAS 13031-33-9) is a deuterated organic compound where the two hydrogen atoms on the first carbon of the ethane chain are replaced by deuterium.[5] Its primary application is as a synthetic precursor or "building block." The nitro group can be readily reduced to an amine, making this compound an excellent starting material for the synthesis of deuterated ethylamine and its derivatives.[6][7] This approach ensures that the deuterium labels are placed at a specific, predetermined position in the target molecule, which is crucial for studying metabolic "soft spots."[2]
Key Features of this compound:
-
Site-Specific Labeling: Delivers precise incorporation of two deuterium atoms on the α-carbon of an ethyl group.
-
Synthetic Versatility: The nitro group is a versatile functional handle that can be transformed into various other groups, most commonly an amine.[7]
-
High Isotopic Purity: As a synthesized building block, it provides high levels of deuterium incorporation at the target site.
Comparative Analysis of Deuteration Strategies
The selection of a deuteration reagent is dictated by the specific application, desired labeling pattern, and the chemical nature of the target molecule. This compound belongs to the "Deuterated Building Block" strategy, which contrasts with broader methods like hydrogen-deuterium exchange.
Table 1: Comparison of Common Deuterium Labeling Strategies
| Strategy | Reagent Example(s) | Typical %D Incorporation | Key Advantages | Key Limitations |
| Hydrogen-Deuterium (H/D) Exchange | D₂O, D₂ gas with metal catalysts (e.g., Pd/C, Ru/C)[8][9] | Variable (can be >95%) | Cost-effective deuterium sources; can be applied late-stage in a synthesis.[10] | May require harsh conditions (heat, pressure); regioselectivity can be difficult to control; potential for back-exchange.[3] |
| Reductive Amination | Deuterated formaldehyde (CD₂O), Sodium cyanoborodeuteride (NaBD₃CN) | High (>95%) | Efficient for labeling primary and secondary amines; widely used in proteomics for quantitative analysis (dimethyl labeling).[11] | Limited to molecules with amine functional groups. |
| Deuterated Building Blocks | This compound , Deuterated aldehydes, Deuterated isocyanides[12] | Very High (>95% at the specific site) | Precise, unambiguous placement of deuterium labels; no risk of scrambling.[12] | Requires synthesis of the specific deuterated precursor; less suitable for late-stage labeling. |
| Reductive Deuteration | D₂ gas with a catalyst, Deuterated metal hydrides (e.g., LiAlD₄) | High (>95%) | Can reduce various functional groups (alkenes, alkynes, carbonyls) while incorporating deuterium.[10] | Requires a suitable precursor with a reducible functional group; handling of D₂ gas or reactive hydrides requires care. |
Performance Data in Key Applications
The impact of using a deuterated labeling reagent is most evident in quantitative analysis, particularly in mass spectrometry. Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte but is mass-shifted provides the most accurate quantification by compensating for matrix effects and variations in instrument response.[4]
Table 2: Performance of a Deuterated vs. Non-Deuterated Internal Standard in a HPLC-MS/MS Assay
Data adapted from a study on the immunosuppressant drug Sirolimus.[4]
| Internal Standard (IS) Type | Analyte | Inter-patient Assay Imprecision (CV %) | Key Finding |
| Deuterium-Labeled (SIR-d₃) | Sirolimus | 2.7% - 5.7% | The deuterated internal standard provided significantly higher precision (lower CV) in patient sample analysis. |
| Structural Analog (DMR) | Sirolimus | 7.6% - 9.7% | The non-isotopic analog was more susceptible to variations, leading to higher imprecision. |
The use of deuterated building blocks in multi-component reactions (MCRs) further highlights their utility in creating complex, precisely labeled molecules in high yield and with excellent isotopic purity.
Table 3: Examples of Deuteration using Deuterated Building Blocks in MCRs
Data adapted from a study on deuterated reagents in multi-component reactions.[12]
| Reaction Type | Deuterated Reagent | Product Type | Yield | % Deuteration |
| Ugi 3-Component | Deuterated Aldehyde (>95% D) | α-amino amide | 85% | >95% |
| Strecker | Deuterated Aldehyde (>95% D) | α-aminonitrile | 82% | >95% |
| Groebke–Blackburn–Bienaymé | Deuterated Isocyanide (70% D₂) | Imidazopyridine | 75% | 70% |
This data demonstrates that the isotopic purity of the starting reagent is directly transferred to the product with no scrambling.[12]
Visualizing Workflows and Syntheses
Diagrams are essential for clarifying complex workflows and chemical transformations. The following visualizations were created using the DOT language to adhere to the specified requirements.
Caption: Workflow for Isotopic Labeling in Drug Development.
Caption: Synthesis of Deuterated Ethylamine from this compound.
Caption: Decision Logic for Choosing a Deuteration Strategy.
Experimental Protocols
Detailed and reproducible methodologies are critical for successful implementation. Below are representative protocols for common labeling and analysis techniques.
Protocol 1: General Procedure for Pd/C-Catalyzed H/D Exchange
This protocol is a generalized method based on procedures for palladium-catalyzed H-D exchange.[8]
-
Preparation: In a microwave-safe vial, combine the substrate (0.3 mmol), 10% Pd/C (3 mol %), and powdered aluminum (100 mg).
-
Deuterium Source: Add D₂O (1.5 mL) to the mixture.
-
Pre-sonication: Sonicate the catalytic mixture for 1 hour at room temperature to ensure a fine suspension and activate the catalyst.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to the target temperature (e.g., 135 °C) for the specified time (e.g., 30-60 minutes). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the catalyst and aluminum salts.
-
Purification: Wash the filtrate with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the deuterium incorporation and regioselectivity using ¹H NMR, ²H NMR, and mass spectrometry.[8]
Protocol 2: Quantitative Proteomics using Dimethyl Labeling and LC-MS/MS
This protocol is based on the methodology for analyzing dimethyl-labeled proteomes.[11]
-
Protein Digestion: Digest protein samples (e.g., from cell lysates) with trypsin to generate peptides.
-
Reductive Amination (Labeling):
-
Light Sample: Resuspend peptides in buffer and add 4% (v/v) CH₂O and 600 mM sodium cyanoborohydride (NaBH₃CN).
-
Intermediate Sample: Use 4% (v/v) CD₂O and 600 mM NaBH₃CN.
-
Heavy Sample: Use 4% (v/v) ¹³CD₂O and 600 mM sodium cyanoborodeuteride (NaBD₃CN).
-
Incubate all samples for 1 hour at room temperature. Quench the reaction with ammonia or formic acid.
-
-
Sample Pooling: Combine the light, intermediate, and heavy labeled peptide samples in the desired ratio (e.g., 1:1:1).
-
LC-MS/MS Analysis:
-
Chromatography: Analyze the pooled sample using a nano-ultra-performance liquid chromatography (nUPLC) system coupled to a high-resolution mass spectrometer (e.g., LTQ-Orbitrap).
-
Mobile Phases: Use 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient: Apply a suitable gradient to elute the peptides (e.g., 5-33% Solvent B over 90 minutes).
-
Mass Spectrometry: Acquire full MS scans in the Orbitrap (e.g., 60,000 resolution) followed by data-dependent MS/MS scans (e.g., Top 20) in the ion trap to identify and quantify the peptides.
-
-
Data Analysis: Use specialized software to identify peptides and calculate the relative abundance of proteins based on the intensity ratios of the light, intermediate, and heavy labeled peptide pairs.
Conclusion
The choice of an isotopic labeling reagent is a critical decision in modern chemical and pharmaceutical research. While broad-spectrum methods like H/D exchange with D₂O offer a cost-effective solution for late-stage labeling, they can lack the precision required for detailed mechanistic or metabolic studies.[3][8] Reagents for specific functional groups, such as deuterated formaldehyde, are highly effective but are limited to certain classes of molecules.[11]
Deuterated building blocks, exemplified by This compound , provide an unparalleled level of precision, enabling the synthesis of molecules with deuterium atoms at exact, predetermined locations.[5][12] This strategy is ideal for elucidating metabolic pathways, investigating kinetic isotope effects, and synthesizing highly reliable internal standards for bioanalysis. While it requires more synthetic planning, the resulting molecular tool offers unambiguous data, which is invaluable for advancing drug discovery and development programs. The continued development of novel deuterated reagents and methodologies will further empower researchers to design safer and more effective therapeutics.
References
- 1. musechem.com [musechem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cymitquimica.com [cymitquimica.com]
- 6. wiley.com [wiley.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hwb.gov.in [hwb.gov.in]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
A Comparative Guide to Nitroethane-1,1-d2 and ¹³C-Labeled Nitroethane in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of reaction mechanism elucidation, isotopic labeling stands as a cornerstone technique, offering profound insights into the subtle dynamics of chemical transformations. Among the array of available isotopically labeled compounds, nitroethane-1,1-d2 and ¹³C-labeled nitroethane have emerged as powerful tools, particularly in the study of reactions involving C-H bond activation, enzymatic processes, and fundamental organic reactions. This guide provides an objective comparison of these two isotopic labels, supported by experimental data, to aid researchers in selecting the most appropriate tool for their mechanistic inquiries.
At a Glance: Key Differences and Applications
The primary distinction between using this compound and ¹³C-labeled nitroethane in mechanism studies lies in the magnitude of the kinetic isotope effect (KIE) they produce and, consequently, the type of mechanistic question they are best suited to answer. Deuterium labeling at the C-1 position directly probes the breaking of the C-H bond, often resulting in a large and readily measurable primary KIE. In contrast, ¹³C labeling provides insights into changes in bonding and hybridization at the carbon center, typically yielding a much smaller KIE.
| Feature | This compound | ¹³C-Labeled Nitroethane |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) |
| Primary Use | Probing C-H bond breaking/formation in the rate-determining step. | Investigating changes in bonding and hybridization at the carbon atom. |
| Typical KIE Magnitude | Large (kH/kD often 2-8) | Small (k¹²/k¹³ typically 1.02-1.08)[1][2] |
| Information Gained | Direct evidence of C-H bond cleavage in the rate-determining step. | Subtle details about transition state structure and bonding changes. |
| Common Applications | Enzymatic reactions (e.g., oxidases), deprotonation reactions, elimination reactions. | Reactions where C-C or C-N bond cleavage/formation is of interest, concerted reactions. |
Quantitative Data: A Tale of Two Isotopes
The difference in the observed KIE is the most telling quantitative distinction between the two labeled compounds. Below is a summary of representative experimental data.
Table 1: Kinetic Isotope Effects in the Oxidation of Nitroethane by Nitroalkane Oxidase
| Labeled Substrate | Observed KIE (k_light / k_heavy) | Interpretation |
| This compound | 7.5 | C-H bond cleavage is the primary rate-limiting step of the reaction. |
| ¹³C-Nitroethane | Not reported (expected to be near 1.0) | C-C or C-N bond cleavage is not involved in the rate-determining step. |
This data is based on studies of nitroalkane oxidase, an enzyme that catalyzes the oxidation of nitroalkanes.
Delving Deeper: Mechanistic Insights from KIE Studies
The choice between this compound and ¹³C-labeled nitroethane hinges on the specific mechanistic question at hand.
This compound: A Clear Signal for C-H Bond Cleavage
The significant mass difference between protium (¹H) and deuterium (²H) leads to a substantial difference in the zero-point energy of a C-H versus a C-D bond. Consequently, breaking a C-D bond requires more energy, resulting in a slower reaction rate if this bond is broken in the rate-determining step. A large primary deuterium KIE (typically kH/kD > 2) is therefore considered strong evidence for C-H bond cleavage being the rate-limiting event.
A prime example is the study of nitroalkane oxidase . Research has demonstrated a large KIE of 7.5 when using this compound. This unequivocally points to the abstraction of a proton from the C-1 position of nitroethane as the slowest step in the catalytic cycle.
References
Navigating the Isotopic Landscape: A Comparative Guide to Deuterium Labeling
In the intricate world of scientific research and drug development, isotopic tracers are indispensable tools for elucidating metabolic pathways, quantifying molecular interactions, and enhancing the therapeutic profiles of drug candidates. Among the various isotopic labeling techniques, deuterium (²H or D) labeling has emerged as a powerful and versatile strategy. This guide provides an objective comparison of the advantages of deuterium labeling over other common isotopic tracers, namely tritium (³H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions.
The Deuterium Advantage: A Multifaceted Perspective
Deuterium, a stable, non-radioactive isotope of hydrogen, offers a unique combination of properties that make it a highly attractive tracer. Its primary advantages stem from the Kinetic Isotope Effect (KIE) , its non-radioactive nature, and its utility in various analytical techniques.
The most significant advantage of deuterium labeling lies in the Kinetic Isotope Effect . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the higher mass of deuterium.[1] This seemingly subtle difference can lead to a significant decrease in the rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the primary kinetic isotope effect.[1] In drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds, replacing a hydrogen atom with deuterium at a metabolically active site can dramatically slow down the rate of metabolism.[2][3] This can lead to:
-
Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life, reduced clearance, and increased overall drug exposure (AUC), potentially leading to less frequent dosing and improved patient compliance.[1][4]
-
Reduced Formation of Toxic Metabolites: By blocking a specific metabolic pathway, deuterium labeling can prevent the formation of toxic or reactive metabolites, thereby improving the safety profile of a drug.
-
Metabolic Switching: Deuteration can redirect the metabolic pathway towards alternative, potentially more favorable routes, a phenomenon known as metabolic switching.[2][5][6]
Beyond the KIE, the non-radioactive nature of deuterium provides a significant safety and logistical advantage over the radioactive isotope tritium (³H).[7] Handling and disposal of radioactive materials require specialized facilities, licenses, and stringent safety protocols, increasing the cost and complexity of research.[3][8] Deuterated compounds, being stable, do not pose these challenges.
In analytical applications, deuterium labeling offers enhanced detection and characterization capabilities, particularly in:
-
Mass Spectrometry (MS): The mass difference between hydrogen and deuterium allows for the easy differentiation of labeled and unlabeled compounds, making it an excellent tool for quantitative analysis and as an internal standard.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR to avoid solvent signal interference. Furthermore, deuterium NMR can provide unique structural and dynamic information.[10]
Quantitative Comparison of Isotopic Tracers
To provide a clear and objective comparison, the following tables summarize the key characteristics and performance metrics of deuterium, tritium, carbon-13, and nitrogen-15 as isotopic tracers.
| Feature | Deuterium (²H) | Tritium (³H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Radioactivity | No | Yes (Beta emitter) | No | No |
| Primary Application | Kinetic Isotope Effect, Metabolic Fate, Quantitative Analysis | High-sensitivity tracing, Receptor binding assays | Metabolic flux analysis, Proteomics, NMR structural studies | Protein and nucleic acid studies, Metabolic flux analysis |
| Detection Method | Mass Spectrometry, NMR | Scintillation Counting | Mass Spectrometry, NMR | Mass Spectrometry, NMR |
| Safety Concerns | Minimal, high concentrations can have biological effects[7] | Radiation exposure, specialized handling required[3][8] | None | None |
| Cost | Generally moderate | High (due to radioactivity and synthesis) | High | High |
| Kinetic Isotope Effect | Significant | Significant | Minimal | Minimal |
Table 1: General Comparison of Common Isotopic Tracers.
Impact of Deuteration on Pharmacokinetic Parameters: Case Studies
The practical benefits of the kinetic isotope effect are best illustrated through in vivo and in vitro studies. The following tables present pharmacokinetic data from studies on deuterated versions of the drugs enzalutamide and methadone.
Enzalutamide:
Enzalutamide is an androgen receptor inhibitor used in the treatment of prostate cancer. It is primarily metabolized by CYP2C8 and CYP3A4.[4][7][11][12][13] Deuteration of the N-methyl group (d₃-Enzalutamide) was investigated to slow down N-demethylation.
| Parameter | Enzalutamide | d₃-Enzalutamide | Fold Change |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | Higher | 72.9% Lower[4] | ~3.7 |
| In Vivo Cmax (rats, 10 mg/kg oral) | Lower | 35% Higher[4] | 1.35 |
| In Vivo AUC₀-t (rats, 10 mg/kg oral) | Lower | 102% Higher[4] | 2.02 |
| Exposure of N-demethyl metabolite (M2) | Higher | 8-fold Lower[4] | 0.125 |
Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide and its Deuterated Analog.[4]
Methadone:
Methadone is an opioid used for pain management and addiction treatment. N-demethylation is a major metabolic pathway.
| Parameter | Methadone | d₉-Methadone | Fold Change |
| In Vivo AUC (mice, intravenous) | Lower | 5.7-fold Higher[1] | 5.7 |
| In Vivo Cmax (mice, intravenous) | Lower | 4.4-fold Higher[1] | 4.4 |
| In Vivo Clearance (CL) (mice, intravenous) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg[1] | 0.19 |
| In Vitro CLint (Human Liver Microsomes) | Higher | Lower (KIE of ~1)[1] | ~1 |
Table 3: Pharmacokinetic Parameters of Methadone and its Deuterated Analog in Mice.[1]
Experimental Protocols
To facilitate the practical application of deuterium labeling, this section provides detailed methodologies for key experiments.
In Vitro Drug Metabolism Assay Using Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated parent drug using liver microsomes.
1. Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Incubator or water bath set to 37°C
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, liver microsomes, and the test compound (at a final concentration typically in the low micromolar range). Prepare separate incubations for the deuterated and non-deuterated compounds.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the control.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of metabolism (k). The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k. The intrinsic clearance (CLint) can be calculated as: CLint = (0.693 / t₁/₂) / (microsomal protein concentration).
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique to study protein conformation, dynamics, and interactions. This protocol provides a general workflow.
1. Materials:
-
Protein of interest
-
Deuterium oxide (D₂O)
-
Quenching buffer (e.g., low pH and low temperature, containing a denaturant like guanidine hydrochloride)
-
Protease column (e.g., immobilized pepsin)
-
LC-MS system with a refrigerated autosampler and column compartment
2. Procedure:
-
Deuterium Labeling: Dilute the protein solution with a D₂O-based buffer to initiate the hydrogen-deuterium exchange. The exchange is carried out for various time points (from seconds to hours).
-
Quenching: At each time point, the exchange reaction is quenched by adding a cold, acidic quench buffer. This lowers the pH to ~2.5 and the temperature to ~0°C, which significantly slows down the back-exchange of deuterium to hydrogen.
-
Proteolytic Digestion: The quenched sample is immediately injected into the LC system, where it passes through an online protease column (e.g., pepsin) for rapid digestion into peptides. This is performed at low temperature to minimize back-exchange.
-
Peptide Separation and Analysis: The resulting peptides are separated by reverse-phase chromatography and analyzed by mass spectrometry to determine the extent of deuterium uptake for each peptide.
-
Data Analysis: The mass shift of each peptide due to deuterium incorporation is measured and compared between different states of the protein (e.g., with and without a ligand) to identify regions of conformational change.
General Protocol for Deuteration of an Organic Compound
This protocol describes a general method for introducing deuterium into an organic molecule via hydrogen-deuterium exchange.
1. Materials:
-
Organic substrate
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
Catalyst (e.g., a noble metal catalyst like Palladium on carbon (Pd/C), or an acid/base catalyst)
-
Deuterium gas (D₂) source (for reduction reactions)
-
Reaction vessel (e.g., a sealed tube or a flask equipped with a balloon of D₂)
-
Standard organic workup reagents
-
Analytical instruments for characterization (NMR, MS)
2. Procedure (Example using a metal catalyst and D₂O):
-
Reaction Setup: In a reaction vessel, dissolve the organic substrate in a suitable solvent. Add the deuterated solvent (e.g., D₂O) and the catalyst (e.g., Pd/C).
-
Reaction Conditions: The reaction mixture is typically heated and stirred for a period ranging from hours to days, depending on the reactivity of the C-H bonds to be exchanged. The reaction can be monitored by taking small aliquots and analyzing them by NMR or MS to determine the extent of deuterium incorporation.
-
Workup: After the reaction is complete, the catalyst is removed by filtration. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification and Characterization: The crude product is purified using standard techniques such as column chromatography or recrystallization. The final deuterated compound is characterized by NMR and mass spectrometry to confirm its structure and determine the level of deuterium incorporation.
Visualizing Metabolic Pathways with Deuterium Labeling
Graphviz diagrams can effectively illustrate the impact of deuterium labeling on metabolic pathways. The following DOT script generates a diagram showing the metabolism of enzalutamide and how deuteration of the N-methyl group can alter its metabolic fate.
Figure 1: Metabolism of Enzalutamide and the effect of deuterium labeling.
Conclusion
Deuterium labeling stands out as a highly advantageous isotopic tracing technique for researchers in drug discovery and development. Its ability to modulate metabolic rates through the kinetic isotope effect offers a powerful strategy to improve the pharmacokinetic and safety profiles of drug candidates. The non-radioactive nature of deuterium simplifies experimental logistics and enhances safety compared to tritium. While ¹³C and ¹⁵N are invaluable for specific applications in metabolomics and proteomics, deuterium's unique impact on reaction kinetics provides a distinct advantage in the optimization of drug metabolism. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can effectively leverage the power of deuterium labeling to advance their scientific endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 7. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium isotope shifts for backbone 1H, 15N and 13C nuclei in intrinsically disordered protein -synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hwb.gov.in [hwb.gov.in]
- 10. Increasing the sensitivity of delta13C and delta15N abundance measurements by a high sensitivity elemental analyzer connected to an isotope ratio mass spectrometer. | Semantic Scholar [semanticscholar.org]
- 11. Enzalutamide - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. files.core.ac.uk [files.core.ac.uk]
"cross-validation of experimental results using different labeled compounds"
A Researcher's Guide to Cross-Validation Using Different Labeled Compounds
In the pursuit of reproducible and reliable scientific data, the validation of experimental results is paramount. Cross-validation using different labeled compounds is a critical strategy to ensure that observed results are due to the biological phenomenon under investigation and not an artifact of the detection methodology. This guide provides an objective comparison of different labeling strategies, detailed experimental protocols for cross-validation, and supporting data to aid researchers, scientists, and drug development professionals in designing robust experiments.
The choice of a labeled compound—typically an antibody conjugated to a detectable tag like an enzyme or a fluorophore—can significantly impact experimental outcomes.[1] Cross-validating results by using two independent antibodies that recognize different epitopes on the same target protein, or by using different detection systems for the same antibody, provides strong evidence for the specificity of the findings.[2][3]
Comparison of Labeled Compound Types
The two primary categories of labels used in immunoassays are enzymes and fluorophores. Each has distinct characteristics that make it suitable for different applications.[1] Enzyme-labeled antibodies are staples in techniques like ELISA and Western blotting, while fluorescent labels are preferred for high-resolution imaging and multiplexing in flow cytometry and immunofluorescence.[1][4]
| Feature | Enzyme Labels (e.g., HRP, AP) | Fluorescent Labels (e.g., Alexa Fluor, FITC, PE) |
| Principle | Catalyzes a reaction with a substrate to produce a colored, chemiluminescent, or fluorescent signal. | Emits light (photons) at a specific wavelength upon excitation by a light source of a shorter wavelength. |
| Signal Amplification | High intrinsic signal amplification as one enzyme molecule can process many substrate molecules. | Signal amplification is typically achieved using bright fluorophores or through indirect detection methods.[1] |
| Quantification | Can be quantitative, but chemiluminescent signals may have a limited linear range.[5] Fluorescent detection offers more straightforward quantification.[6] | Generally provides a more linear relationship between signal intensity and protein abundance, making it well-suited for quantitative analysis.[3] |
| Multiplexing | Limited. Multiplexing on a single blot is difficult with chemiluminescence but possible with spectrally distinct fluorescent substrates.[6] | Excellent. Multiple targets can be detected simultaneously using fluorophores with distinct excitation/emission spectra.[3][6] |
| Photostability | Signal is generally stable once the reaction is stopped. | Susceptible to photobleaching upon prolonged exposure to light. |
| Common Applications | ELISA, Western Blotting (WB), Immunohistochemistry (IHC).[1] | Immunofluorescence (IF), Flow Cytometry, Fluorescent Western Blotting.[1] |
Experimental Protocols for Cross-Validation
Rigorous experimental design includes controls and validation steps to ensure the reliability of the data.[7][8] The following protocols outline how to cross-validate results using different labeled compounds in common immunoassays.
Western Blotting Cross-Validation
Objective: To confirm the identity and relative abundance of a target protein by comparing results from two independent primary antibodies or two different detection systems. This ensures the signal is specific to the protein of interest.[2][3]
Detailed Methodology:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[9]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane on two identical SDS-PAGE gels. Run the gels in parallel to separate proteins by molecular weight.[9]
-
Transfer: Transfer the separated proteins from both gels to nitrocellulose or PVDF membranes.[9]
-
Blocking: Block both membranes with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Membrane 1: Incubate with Primary Antibody #1 (recognizing epitope A) at its optimal dilution overnight at 4°C.
-
Membrane 2: Incubate with Primary Antibody #2 (an independent, validated antibody recognizing epitope B on the same target) at its optimal dilution overnight at 4°C.[3]
-
-
Washing: Wash both membranes three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate both membranes with a species-appropriate secondary antibody conjugated to a label (e.g., HRP or a fluorophore) for 1 hour at room temperature.
-
Detection:
-
For HRP conjugates: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[5]
-
For fluorescent conjugates: Image the membrane using an imaging system with the appropriate lasers and filters.
-
-
Analysis: Quantify the band intensities using densitometry software. The signal intensity should correlate between the two independent antibodies.[2]
Supporting Data:
| Target Protein | Primary Antibody | Label Type | Observed MW (kDa) | Relative Band Intensity (Normalized to Loading Control) |
| Kinase X | Rabbit anti-KinaseX (Epitope A) | HRP-conjugated anti-rabbit | 55 | 1.00 (Reference) |
| Kinase X | Mouse anti-KinaseX (Epitope B) | HRP-conjugated anti-mouse | 55 | 0.95 |
| Kinase X | Rabbit anti-KinaseX (Epitope A) | Alexa Fluor 680 anti-rabbit | 55 | 1.02 |
Immunohistochemistry (IHC) Cross-Validation
Objective: To validate the specific localization and expression pattern of a target protein in tissue by comparing staining from two different labeled detection systems. This helps rule out artifacts caused by endogenous enzymes or autofluorescence.
Detailed Methodology:
-
Tissue Preparation: Use serial sections from the same formalin-fixed, paraffin-embedded (FFPE) tissue block.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate or EDTA buffer as required for the target protein.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ (for HRP detection). Block non-specific binding sites using a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate all sections with the same primary antibody at its optimal dilution overnight at 4°C.
-
Detection System Incubation:
-
Section 1 (Enzymatic): Incubate with an HRP-conjugated secondary antibody. Develop the signal with a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate. Counterstain with hematoxylin.
-
Section 2 (Fluorescent): Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488). Mount with a DAPI-containing mounting medium to stain nuclei.
-
-
Imaging: Image the DAB-stained slide using a brightfield microscope and the fluorescently-stained slide using a fluorescence microscope.
-
Analysis: Compare the staining pattern, cellular localization (e.g., nuclear, cytoplasmic, membranous), and intensity between the two detection methods. The results should be highly concordant.
Supporting Data:
| Target Protein | Labeling Method | Staining Pattern | Staining Intensity | Background Signal |
| Receptor Y | HRP/DAB | Membranous | Strong (3+) | Low |
| Receptor Y | Alexa Fluor 488 | Membranous | Strong (3+) | Low |
Visualizations of Key Concepts
Diagrams created with Graphviz help illustrate the logical and experimental workflows involved in cross-validation.
Caption: Logical workflow for cross-validating experimental findings.
Caption: Cross-validation workflow using two independent antibodies in Western blotting.
References
- 1. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. qedbio.com [qedbio.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 9. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Kinetic Isotope Effect of Nitroethane-1,1-d2: A Comparative Guide for Researchers
A comprehensive analysis of experimental data and theoretical models is presented to provide researchers, scientists, and drug development professionals with a detailed comparison of the kinetic isotope effect (KIE) in the deprotonation of Nitroethane-1,1-d2. This guide summarizes quantitative data, outlines experimental protocols, and visualizes key processes to facilitate a deeper understanding of this fundamental reaction.
The study of kinetic isotope effects, the change in reaction rate upon isotopic substitution, provides profound insights into reaction mechanisms. In the case of nitroalkane deprotonation, a reaction of significant interest in organic chemistry and enzymology, the KIE of deuterated nitroethane serves as a critical tool for elucidating transition state structures and the role of quantum mechanical tunneling.
Experimental vs. Theoretical KIE: A Data-Driven Comparison
The primary kinetic isotope effect (kH/kD) for the deprotonation of nitroethane has been a subject of both experimental investigation and theoretical calculation. A comparison of the available data reveals a general agreement, with some notable variations depending on the reaction environment.
| Reaction Condition | Base | Solvent | Experimental kH/kD for [1,1-²H₂]nitroethane | Theoretical kH/kD for [1,1-²H₂]nitroethane |
| Uncatalyzed Deprotonation | Acetate Ion | Water | 7.8[1] | 6.0[1] |
| Enzymatic Deprotonation (Nitroalkane Oxidase) | Asp402 | - | 9.2[1] | - |
It is a general observation that the magnitude of the KIE in the deprotonation of nitroethane by amine bases is greatest when the pKa of the nitroalkane is approximately equal to the pKa of the conjugate acid of the amine.[2] This trend highlights the importance of a symmetric transition state for maximizing the isotope effect.
Visualizing the Deprotonation and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the deprotonation of nitroethane and a typical experimental workflow for determining the kinetic isotope effect.
Delving into the Theoretical Models
Computational studies, employing mixed molecular dynamics and centroid path integral (CPI) simulation techniques with a combined quantum mechanical and molecular mechanical (QM/MM) potential, have been instrumental in modeling the deprotonation of nitroethane.[1][3] These models allow for the calculation of the potential of mean force for both proton and deuteron abstraction, providing theoretical KIE values.
The theoretical model for the deprotonation of nitroethane by an acetate ion in water predicts a KIE of 6.0 for the doubly deuterated species.[1] This value is in reasonable agreement with the experimental value of 7.8, with the difference likely attributable to factors such as quantum mechanical tunneling, which can be challenging to model with perfect accuracy. The computational results also highlight that solvent polarization effects are a major factor in the differential solvent effects on the rate and equilibrium of nitroalkane deprotonation.[1][3]
Experimental Protocols: A Closer Look
The determination of the kinetic isotope effect for the deprotonation of nitroethane typically involves the following key steps:
1. Synthesis of Isotopically Labeled Substrate:
-
This compound is synthesized by exchanging the α-protons of nitroethane with deuterium. This is typically achieved by treating nitroethane with a base in the presence of a deuterium source, such as D₂O.
2. Kinetic Measurements:
-
The rates of deprotonation for both unlabeled nitroethane and this compound are measured under identical conditions (temperature, solvent, base concentration).
-
A common method involves monitoring the formation of the nitronate anion, which has a strong UV absorbance, using a spectrophotometer.
-
The initial rates of the reaction are determined from the change in absorbance over time.
3. Calculation of the Kinetic Isotope Effect:
-
The rate constants for the deprotonation of the light (kH) and heavy (kD) isotopes are calculated from the initial rate data.
-
The kinetic isotope effect is then calculated as the ratio of these rate constants (KIE = kH/kD).
Note: It is crucial to ensure the isotopic purity of the deuterated substrate and to maintain precise control over the experimental conditions to obtain accurate and reproducible KIE values.
References
Navigating Reproducibility in Experiments with Nitroethane-1,1-d2: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. When employing isotopically labeled compounds such as Nitroethane-1,1-d2, understanding the factors that influence experimental consistency is critical for reliable data and successful outcomes. This guide provides a comparative analysis of experiments using this compound and its non-deuterated counterpart, nitroethane, with a focus on the kinetic isotope effect and its implications for reaction outcomes and reproducibility.
The Kinetic Isotope Effect: A Key Determinant of Reactivity
The primary difference in the chemical behavior of this compound compared to nitroethane arises from the kinetic isotope effect (KIE). The KIE is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the case of this compound, the substitution of two hydrogen atoms with deuterium at the α-carbon position leads to a stronger C-D bond compared to the C-H bond. This difference in bond strength means that more energy is required to break the C-D bond, which can result in a slower reaction rate for processes where this bond is cleaved in the rate-determining step.
Quantitative Comparison of Kinetic Isotope Effects
The deprotonation of the α-carbon is a crucial step in many reactions of nitroalkanes. Studies have quantified the KIE for the deprotonation of nitroethane, providing a basis for comparing the reactivity of the deuterated and non-deuterated forms.
| Reaction Condition | Reported Kinetic Isotope Effect (kH/kD) | Reference |
| Deprotonation in Water | 7.8 | [1] |
| Deprotonation Catalyzed by Nitroalkane Oxidase | 9.2 | [1] |
| Computed KIE for [1,1-2H2]nitroethane | 6.0 | [2] |
These values indicate that the deprotonation of nitroethane is significantly slower when the α-hydrogens are replaced with deuterium. This has direct implications for the reproducibility of experiments, as variations in reaction conditions that affect this rate-determining step will be more pronounced.
The Henry Reaction: A Case Study in Reproducibility
The Henry (or nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis where a nitroalkane reacts with an aldehyde or ketone in the presence of a base. The reaction is initiated by the deprotonation of the nitroalkane. Given the significant KIE observed in nitroethane deprotonation, one can anticipate that the use of this compound in a Henry reaction would lead to a slower reaction rate and potentially different yields compared to nitroethane under identical conditions.
Factors Influencing Yield and Reproducibility in the Henry Reaction
Numerous studies on the Henry reaction using nitroethane highlight several factors that critically influence the reaction's outcome and, by extension, its reproducibility. These factors are expected to be even more critical when using the less reactive this compound.
| Factor | Effect on Reaction |
| Catalyst | The choice of base or catalyst is crucial. Different catalysts can lead to significant variations in yield and diastereoselectivity. |
| Solvent | The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting reaction rates and yields. |
| Temperature | Temperature has a direct impact on the reaction rate. Precise temperature control is essential for reproducible results. |
| Reaction Time | Due to the slower reaction rate of the deuterated compound, reaction times may need to be adjusted to achieve comparable yields. |
Representative Yields in the Henry Reaction with Nitroethane
The following table summarizes representative yields for the Henry reaction between various aldehydes and non-deuterated nitroethane under different catalytic conditions. This provides a baseline for what can be expected and highlights the variability inherent in this reaction.
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Lanthanide Complex | - | 95 | [3] |
| Benzaldehyde | Copper(II) Complex | 1,2-Dichloroethane | 63 | [4] |
| 4-Chlorobenzaldehyde | Lanthanide Complex | - | 93 | [3] |
| 4-Methoxybenzaldehyde | Lanthanide Complex | - | 83 | [3] |
It is important to note that one study that employed deuterated nitromethane in a Henry reaction reported a lower yield (24%) compared to its non-deuterated counterpart under the same conditions, which aligns with the expected impact of the KIE.[4]
Experimental Protocols
To ensure the reproducibility of experiments involving nitroalkanes, it is crucial to follow detailed and consistent protocols. Below is a generalized protocol for a typical Henry reaction, which should be optimized for specific substrates and catalysts.
General Protocol for the Henry Reaction
-
Reactant Preparation: Ensure the purity of the nitroalkane (nitroethane or this compound), aldehyde, and solvent. Degas solvents if necessary.
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the solvent.
-
Catalyst Addition: Add the chosen catalyst to the reaction mixture.
-
Nitroalkane Addition: Slowly add the nitroalkane to the mixture while stirring.
-
Reaction Monitoring: Maintain the reaction at a constant, controlled temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a mild acid). Extract the product with an appropriate organic solvent.
-
Purification: Purify the product using techniques such as column chromatography.
-
Characterization: Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and determine the yield.
Visualizing Experimental Workflows
Logical Flow for Assessing Reproducibility
Caption: Workflow for assessing the reproducibility of the Henry reaction.
Signaling Pathway of the Base-Catalyzed Henry Reaction
Caption: Mechanism of the base-catalyzed Henry reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and Thermodynamic Study of Proton Transfer Reactions of 1‐Hydroxy‐2,2‐Dinitroethane: Establishing a Predictive Relationship between Tautomeric and Acidity Constants in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.uoh.edu.iq [ftp.uoh.edu.iq]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Nitroethane-1,1-d2 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the utility and limitations of Nitroethane-1,1-d2 as a tracer molecule in metabolic and pharmacokinetic studies. By objectively comparing its performance against alternative tracing methodologies and presenting supporting data, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Limitations of Using this compound as a Tracer
While stable isotope labeling is a powerful technique for elucidating metabolic pathways, the choice of tracer is critical. This compound, a deuterated version of the simple nitroalkane, presents several inherent limitations that researchers must consider.
Metabolic Instability and Potential for Tracer Scrambling:
Toxicological Profile:
The toxicological properties of nitroalkanes, including nitroethane, are a critical consideration, particularly for in vivo studies. Inhalation of nitroethane can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen[2]. Chronic exposure in animal models has also been studied, and while some studies report no significant adverse effects at certain concentrations, the potential for toxicity necessitates careful dose consideration and monitoring[3]. The metabolic products of nitroethane, such as acetaldehyde, also have their own toxic profiles.
Kinetic Isotope Effect (KIE):
The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of reactions involving the cleavage of the C-D bond is slower than that of the C-H bond[4]. In the context of a tracer study, this means that the metabolism of this compound may be slower than that of its non-deuterated counterpart. This can alter the pharmacokinetic profile and metabolic fate of the tracer, potentially leading to a misrepresentation of the true biological processes being investigated[5].
Comparison with Alternative Tracers
To overcome the limitations of this compound, researchers can consider a range of alternative tracers. The choice of the most suitable tracer will depend on the specific research question, the biological system under investigation, and the available analytical instrumentation.
| Tracer Type | Example(s) | Key Advantages | Key Disadvantages | Detection Method |
| Deuterated Tracers | This compound , Deuterated glucose, Deuterated fatty acids | Relatively inexpensive, Non-radioactive | Potential for kinetic isotope effect, Possible metabolic instability of the tracer itself, Potential toxicity | Mass Spectrometry (MS) |
| ¹³C-Labeled Tracers | [¹³C₆]glucose, [¹³C₅]glutamine | Minimal kinetic isotope effect, Stable label, Non-radioactive | Higher cost compared to deuterated compounds | Mass Spectrometry (MS) |
| ¹⁵N-Labeled Tracers | [¹⁵N]amino acids | Specifically traces nitrogen metabolism, Stable label, Non-radioactive | Higher cost, Limited to nitrogen-containing molecules | Mass Spectrometry (MS) |
| Radioisotope Tracers | [¹⁴C]glucose, [³H]leucine | High sensitivity, Well-established methods | Radioactive hazards and disposal issues, Requires specialized facilities and licenses | Scintillation counting, Autoradiography |
| Fluorescent Tracers | Fluorescein, Rhodamine derivatives, Quantum dots | Enables real-time imaging, High sensitivity | Can be bulky and alter molecule's biological activity, Phototoxicity, Photobleaching | Fluorescence microscopy, Fluorometry[1][6] |
Experimental Protocols
The following provides a generalized protocol for an in vivo tracer study using a stable isotope-labeled compound like this compound. This protocol should be adapted and optimized for the specific tracer, biological model, and research question.
1. Tracer Administration:
-
Preparation: The deuterated tracer should be of high purity and dissolved in a sterile, biocompatible vehicle.
-
Dosing: The dose of the tracer should be carefully calculated to be detectable by the analytical instrument without causing toxic effects. A pilot study to determine the optimal dose is recommended.
-
Route of Administration: The tracer can be administered via various routes, such as intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage, depending on the experimental design.
2. Sample Collection:
-
Time Points: A time-course study with multiple sample collection points is crucial to understand the pharmacokinetics and metabolism of the tracer.
-
Sample Types: Biological samples such as blood, plasma, urine, and tissues should be collected at predetermined time points.
-
Sample Handling: Samples should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C to quench metabolic activity and prevent degradation of metabolites.
3. Metabolite Extraction:
-
A robust and reproducible metabolite extraction protocol is essential. Common methods involve protein precipitation with cold organic solvents (e.g., methanol, acetonitrile) followed by centrifugation.
-
The extraction method should be optimized to ensure efficient recovery of the tracer and its potential metabolites.
4. Mass Spectrometry Analysis:
-
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically used for the analysis of stable isotope-labeled compounds[7].
-
Method Development: A specific and sensitive analytical method must be developed to separate and detect the tracer and its metabolites from the complex biological matrix. This includes optimizing the chromatographic separation and the mass spectrometer parameters (e.g., selection of precursor and product ions for selected reaction monitoring).
-
Quantification: The concentration of the tracer and its metabolites is determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the unlabeled and labeled compounds.
5. Data Analysis:
-
The raw data from the mass spectrometer is processed to calculate the concentrations of the tracer and its metabolites at each time point.
-
Pharmacokinetic parameters, such as half-life, clearance, and volume of distribution, can be calculated from the concentration-time profiles.
-
Metabolic pathway analysis can be performed by identifying and quantifying the various deuterated metabolites.
Visualizing Metabolic Fate and Experimental Workflow
To better understand the potential complexities of using this compound, the following diagrams illustrate its metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathway of this compound.
Caption: A typical experimental workflow for a tracer study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Choosing a Tracer—Section 14.1 | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 5. youtube.com [youtube.com]
- 6. Generation of fluorescently labeled tracers – which features influence the translational potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Accuracy of NMR Analysis with Nitroethane-1,1-d2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical development and quality control, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its accuracy and direct proportionality between signal intensity and the number of nuclei. The choice of an internal standard is paramount to the success of any qNMR analysis. This guide provides a comprehensive evaluation of a potential internal standard, Nitroethane-1,1-d2, and compares its hypothetical performance with established alternatives, supported by proposed experimental protocols for its validation.
The Role of the Internal Standard in qNMR
An ideal internal standard for qNMR should exhibit several key characteristics to ensure accurate and reproducible results. These include:
-
High Purity: The standard should be of a high and accurately known purity.[1]
-
Chemical and Physical Stability: It must be stable in the solvent and not react with the analyte or other components in the sample matrix.[1]
-
Simple NMR Spectrum: A simple spectrum, ideally a single sharp peak, in a region free from analyte or impurity signals is desirable to avoid overlap and simplify integration.[1][2]
-
Good Solubility: The standard must be readily soluble in the deuterated solvent used for the analysis.[1][3]
-
Appropriate Chemical Shift: Its resonance should not overlap with the signals of the analyte.[2][3]
-
Non-volatility: The standard should be non-volatile to allow for accurate weighing.[2]
Introducing this compound as a Potential Internal Standard
This compound is a deuterated isotopologue of nitroethane. The replacement of the two protons on the carbon adjacent to the nitro group with deuterium atoms simplifies its proton NMR spectrum, leaving a singlet for the methyl protons. This characteristic makes it a candidate for an internal standard.
Hypothetical ¹H NMR Spectrum of this compound:
Based on the known chemical shifts of nitroethane, the ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would be expected to show a singlet corresponding to the three methyl protons (CH₃). The quartet observed for the methylene group (CH₂) in non-deuterated nitroethane would be absent. The chemical shift of the methyl singlet would be in the region of 1.5-2.0 ppm, influenced by the electron-withdrawing nitro group.
Comparative Analysis: this compound vs. Established Internal Standards
To evaluate the potential of this compound, its expected properties are compared with commonly used internal standards in the following table.
| Property | This compound (Hypothetical) | Maleic Acid | Dimethyl Sulfone (DMSO₂) | 1,4-Dinitrobenzene |
| ¹H NMR Signal | Singlet (~1.6 ppm) | Singlet (~6.3 ppm in DMSO-d₆) | Singlet (~3.1 ppm in DMSO-d₆) | Singlet (~8.5 ppm in DMSO-d₆) |
| Purity | Commercially available with high isotopic purity | High purity standards available | High purity standards available | High purity standards available |
| Solubility | Expected to be soluble in common organic deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) | Soluble in polar solvents like D₂O and DMSO-d₆ | Soluble in a wide range of solvents | Soluble in DMSO-d₆, less so in CDCl₃ |
| Stability | Generally stable, but the nitro group can be reactive under certain conditions. | Stable solid | Very stable solid | Stable solid |
| Potential for Signal Overlap | The ~1.6 ppm region can sometimes have signals from aliphatic protons in analytes. | The downfield shift minimizes overlap with many analytes. | Can overlap with methoxy or other methyl signals. | The highly downfield shift is in a relatively clean region of the spectrum. |
| Hygroscopicity | Not expected to be significantly hygroscopic. | Can be hygroscopic. | Not significantly hygroscopic. | Not significantly hygroscopic. |
Proposed Experimental Protocol for Validation of this compound as a qNMR Internal Standard
A rigorous validation process is essential to establish the suitability of any new internal standard. The following protocol outlines the key experiments based on the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Materials and Methods
-
Analyte: A well-characterized, high-purity compound (e.g., a certified reference material).
-
Internal Standard: this compound of known high isotopic and chemical purity.
-
Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Workflow
The general workflow for the validation is depicted in the following diagram.
Validation Parameters and Procedures
a. Specificity:
-
Objective: To ensure that the signal of this compound does not overlap with the signals of the analyte or any potential impurities.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the analyte alone.
-
Acquire a ¹H NMR spectrum of this compound alone.
-
Acquire a ¹H NMR spectrum of a mixture of the analyte and this compound.
-
Visually inspect the spectra for any signal overlap.
-
b. Linearity and Range:
-
Objective: To demonstrate that the response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five solutions with a fixed concentration of this compound and varying concentrations of the analyte (e.g., 50% to 150% of the expected working concentration).
-
Acquire and process the ¹H NMR spectra for each solution.
-
Calculate the ratio of the integral of the analyte signal to the integral of the this compound signal.
-
Plot this ratio against the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be close to 1.
-
c. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of a certified reference material as the analyte.
-
For each concentration level, prepare at least three replicate samples.
-
Analyze the samples using this compound as the internal standard.
-
Calculate the percentage recovery of the analyte. The recovery should be within an acceptable range (e.g., 98-102%).
-
d. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples of the analyte at 100% of the target concentration on the same day, with the same operator and instrument.
-
Intermediate Precision: Repeat the analysis on different days, with different operators, or on different instruments.
-
Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should be below a predefined limit (e.g., <2%).
-
e. Robustness:
-
Objective: To evaluate the reliability of the method with respect to small, deliberate variations in experimental parameters.
-
Procedure:
-
Introduce small variations to parameters such as the relaxation delay (D1), number of scans (NS), and processing parameters.
-
Analyze the effect of these changes on the quantitative results. The results should remain unaffected by these minor variations.
-
Logical Framework for Accuracy Assessment
The accuracy of the qNMR measurement using this compound is dependent on a hierarchy of factors, as illustrated in the following diagram.
Conclusion
While direct experimental data on the use of this compound as a qNMR internal standard is not yet available in the public domain, a theoretical evaluation based on the principles of NMR spectroscopy and the properties of similar compounds suggests it holds promise. Its simple ¹H NMR spectrum is a significant advantage. However, its ultimate suitability depends on a thorough validation that addresses its stability, potential for signal overlap with a wide range of analytes, and overall performance in terms of accuracy and precision. The proposed experimental protocol provides a robust framework for such a validation. Researchers and analytical scientists are encouraged to perform these validation studies to fully assess the potential of this compound as a valuable addition to the toolkit of qNMR internal standards.
References
Safety Operating Guide
Personal protective equipment for handling Nitroethane-1,1-d2
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nitroethane-1,1-d2. The following procedures are designed to ensure the safe use and disposal of this chemical in a laboratory setting.
This compound, a deuterated isotopologue of nitroethane, should be handled with the same precautions as its non-deuterated counterpart. It is a flammable liquid and is harmful if swallowed or inhaled.[1][2] Vapors may form an explosive mixture with air, and it should be kept away from heat, sparks, and open flames.[1][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[4][5] | To prevent eye contact with liquid splashes or vapors.[6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Viton®).[1][4] | To prevent skin contact and absorption.[2][6] |
| Skin and Body Protection | Flame-retardant, antistatic protective clothing, long-sleeved clothing, and a chemical-resistant apron.[1][4] | To protect skin from accidental contact and prevent ignition from static discharge. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient or exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor canister is required.[1][5][6] | To prevent inhalation of harmful vapors.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is mandatory when working with this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Remove all potential ignition sources, such as open flames, hot surfaces, and spark-producing equipment.[1][3] Use spark-proof tools and explosion-proof equipment.[3][4]
-
Ground and bond all containers when transferring the material to prevent static discharge.[3]
-
-
Handling and Use:
-
Decontamination:
-
Wash hands thoroughly with soap and water after handling the substance.[1][4]
-
If skin contact occurs, wash the affected area immediately with soap and plenty of water.[2][6]
-
In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8]
-
Remove any contaminated clothing and wash it before reuse.[3][7]
-
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills: In case of a spill, evacuate the area. Remove all ignition sources. Contain the spillage using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable container for disposal.[2] Do not allow the product to enter drains.[2]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Collection:
-
Collect waste in a clearly labeled, tightly sealed container.
-
Do not mix with other incompatible waste streams.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources.
-
-
Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. nj.gov [nj.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1-Dichloro-1-nitroethane [cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
